molecular formula C8H9NO B154401 1-(2-Methylpyridin-3-yl)ethanone CAS No. 1721-12-6

1-(2-Methylpyridin-3-yl)ethanone

Numéro de catalogue: B154401
Numéro CAS: 1721-12-6
Poids moléculaire: 135.16 g/mol
Clé InChI: NNBYTRDSKTZTGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Methylpyridin-3-yl)ethanone (CAS 1721-12-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol, is characterized by its pyridine-based structure, which is a common pharmacophore in active molecules . It is typically supplied as a light yellow to brown liquid or low-melting solid (Melting Point: 30-31°C) and should be stored sealed in a dry environment at room temperature . Its primary research value lies in its role as a key building block for the synthesis of pharmaceuticals, particularly in the development of nicotinic acetylcholine receptor modulators . As such, it serves as a critical precursor in the production of drugs targeting neurological disorders, including Alzheimer's and Parkinson's diseases . Furthermore, its reactive ketone functional group allows for easy modification in various organic reactions, making it a versatile scaffold for the creation of compound libraries in drug discovery efforts . Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the creation of novel pesticides, as the pyridine structure often enhances biological activity . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYTRDSKTZTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449091
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-12-6
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(2-Methylpyridin-3-yl)ethanone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(2-methylpyridin-3-yl)ethanone, a valuable heterocyclic ketone intermediate in pharmaceutical and agrochemical research. Recognizing the inherent challenges of direct pyridine acylation, this document focuses on robust and regioselective organometallic strategies. The primary route detailed herein involves the preparation and utilization of a pyridyl Grignard reagent, offering a reliable and scalable method. Alternative approaches, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions, are also discussed to provide a comprehensive overview for the modern synthetic chemist. Each section is designed to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations that inform a successful synthesis.

Strategic Overview: The Challenge of Pyridine Acylation

The synthesis of acylpyridines is not as straightforward as their carbocyclic analogs. The pyridine ring presents a unique set of challenges rooted in its electronic nature.

  • Ring Deactivation: The nitrogen atom is electron-withdrawing, rendering the pyridine ring electron-deficient and significantly less nucleophilic than benzene. This inherent property makes it a poor substrate for classical electrophilic aromatic substitution reactions.

  • Lewis Acid Complexation: Standard Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, typically fails for pyridines. The nitrogen's lone pair of electrons acts as a potent Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃). This complexation further deactivates the ring, effectively shutting down the desired reaction pathway.

Consequently, successful strategies for the synthesis of 1-(2-methylpyridin-3-yl)ethanone circumvent these issues by reversing the polarity of the reactants. Instead of a nucleophilic pyridine and an electrophilic acylating agent, methods that employ a nucleophilic pyridyl synthon are paramount. This guide will focus on the most practical and field-proven of these approaches.

Primary Synthetic Route: Grignard Reaction from 3-Bromo-2-methylpyridine

This route is arguably the most reliable and widely applicable method for the targeted synthesis. It is a two-step process involving the formation of a key pyridylmagnesium halide intermediate, which is then reacted with a specialized acetylating agent to prevent over-addition.

Rationale and Causality

The logic of this pathway is to transform the C3 position of the 2-methylpyridine ring from an electrophilic site into a potent nucleophilic one.

  • Precursor Selection: 3-Bromo-2-methylpyridine is the ideal starting material. The bromine atom at the 3-position is suitably positioned for the generation of an organometallic species, and methods for its preparation from 2-methylpyridine (α-picoline) are well-established.

  • Grignard Reagent Formation: The reaction of 3-bromo-2-methylpyridine with magnesium turnings generates the (2-methylpyridin-3-yl)magnesium bromide reagent. Tetrahydrofuran (THF) is a superior solvent to diethyl ether for this transformation, as it is more effective at solvating the Grignard reagent and preventing aggregation.

  • Controlled Acylation with a Weinreb Amide: Direct acylation of a Grignard reagent with highly reactive agents like acetyl chloride can lead to the formation of a tertiary alcohol byproduct through a second nucleophilic addition to the initially formed ketone. To circumvent this, N-methoxy-N-methylacetamide (the Weinreb amide of acetic acid) is employed. The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thereby preventing over-addition and ensuring a high yield of the desired product.[1][2][3]

Visualized Workflow

Grignard Route cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation Start 3-Bromo-2-methylpyridine Reagent1 Mg Turnings, I₂ (cat.) Start->Reagent1 Reflux Solvent1 Anhydrous THF Intermediate (2-Methylpyridin-3-yl)magnesium bromide Reagent1->Intermediate Reagent2 N-Methoxy-N-methylacetamide in THF Intermediate->Reagent2 -10 °C to 0 °C Quench Aqueous NH₄Cl Workup Reagent2->Quench Product 1-(2-Methylpyridin-3-yl)ethanone Quench->Product

Caption: Workflow for the synthesis via a Grignard intermediate.

Detailed Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
3-Bromo-2-methylpyridine172.021.54510.0 g58.1 mmol
Magnesium Turnings24.31-1.55 g63.9 mmol
Iodine253.81-1 crystalcatalytic
Anhydrous THF72.110.88960 mL-
N-Methoxy-N-methylacetamide103.121.0336.6 g64.0 mmol
Saturated aq. NH₄Cl--50 mL-
Diethyl Ether74.120.713150 mL-
Anhydrous MgSO₄120.37-As needed-

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.55 g) and a single crystal of iodine in the reaction flask.

    • Add 10 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 3-bromo-2-methylpyridine (10.0 g) in 20 mL of anhydrous THF.

    • Add a small portion (approx. 2-3 mL) of the bromide solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. Cool the resulting dark grey/brown solution to room temperature.

  • Acylation Reaction:

    • In a separate flame-dried flask under nitrogen, dissolve N-methoxy-N-methylacetamide (6.6 g) in 30 mL of anhydrous THF.

    • Cool this solution to 0 °C using an ice-water bath.

    • Slowly transfer the freshly prepared Grignard reagent to the Weinreb amide solution via cannula, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to yield the pure product as an oil or low-melting solid.

Alternative Synthetic Strategies

While the Grignard route is highly effective, other modern organometallic methods provide viable alternatives, each with its own set of advantages and considerations.

Halogen-Lithium Exchange and Acylation

This method is mechanistically similar to the Grignard route but employs a more reactive organolithium intermediate.

  • Causality: Reacting 3-bromo-2-methylpyridine with an alkyllithium reagent (typically n-butyllithium or sec-butyllithium) at low temperatures (e.g., -78 °C) results in a rapid halogen-lithium exchange. This forms the highly nucleophilic 2-methylpyridin-3-yl)lithium. This intermediate can then be quenched with an acetylating agent. The extreme reactivity of organolithium reagents necessitates very low temperatures to prevent side reactions, such as addition to the pyridine ring.

Lithiation Route Start 3-Bromo-2-methylpyridine Reagent1 n-BuLi, THF, -78 °C Start->Reagent1 Intermediate (2-Methylpyridin-3-yl)lithium Reagent1->Intermediate Reagent2 1. Acetic Anhydride 2. H₂O Quench Intermediate->Reagent2 Product 1-(2-Methylpyridin-3-yl)ethanone Reagent2->Product

Caption: Halogen-lithium exchange followed by acylation.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a powerful, albeit more complex, alternative for constructing the key C-C bond.

  • Causality: A Negishi cross-coupling reaction could be employed, reacting an organozinc species with an acyl chloride. The synthesis would involve two stages: first, the formation of (2-methylpyridin-3-yl)zinc chloride from the corresponding Grignard or organolithium reagent via transmetalation with zinc chloride. Second, this organozinc reagent is coupled with acetyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄. Organozinc reagents are valued for their high functional group tolerance and lower reactivity compared to Grignard or organolithium reagents, often leading to cleaner reactions.[4]

Product Characterization and Purification

Proper characterization is essential to confirm the identity and purity of the synthesized 1-(2-methylpyridin-3-yl)ethanone.

Physical Properties

PropertyValue
CAS Number 3674-33-3
Molecular Formula C₈H₉NO
Molar Mass 135.16 g/mol
Appearance Colorless to pale yellow oil/solid

Purification

  • Primary Method: Flash column chromatography on silica gel is the most effective method for purification. A typical eluent system is a gradient of ethyl acetate in hexanes or cyclohexane.

  • Workup: The aqueous workup is designed to remove inorganic salts and water-soluble byproducts. The use of a mild acid like NH₄Cl prevents potential side reactions with the pyridine nitrogen.

Spectroscopic Analysis (Predicted)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Justification
C=O -~198-202Typical chemical shift for an aryl ketone carbonyl carbon.
Py-C2 -~155-159Quaternary carbon adjacent to nitrogen, deshielded.
Py-C3 -~132-136Quaternary carbon attached to the acyl group.
Py-C4 ~7.6-7.8 (dd)~135-139Aromatic proton ortho to the acyl group, deshielded.
Py-C5 ~7.1-7.3 (dd)~122-126Aromatic proton experiencing standard pyridine ring currents.
Py-C6 ~8.4-8.6 (dd)~147-151Aromatic proton ortho to the ring nitrogen, strongly deshielded.
Py-CH₃ ~2.6-2.8 (s)~22-25Methyl group attached to the aromatic ring.
CO-CH₃ ~2.5-2.7 (s)~28-32Methyl group of the acetyl moiety, adjacent to the carbonyl.

Safety and Handling

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water and protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Workup: The quenching of organometallic reactions is highly exothermic. Reagents should be added slowly to a cooled reaction mixture to control the release of heat and gas.

Conclusion

The synthesis of 1-(2-methylpyridin-3-yl)ethanone is a representative example of modern heterocyclic chemistry, requiring strategies that overcome the inherent electronic properties of the pyridine ring. The Grignard-based approach, utilizing a Weinreb amide for controlled acylation, stands out as the most robust and reliable method for laboratory-scale and potential scale-up operations. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely execute this synthesis, generating a key building block for further discovery and development in the chemical and pharmaceutical sciences.

References

  • Takeda Pharmaceutical Company Limited. (2007). Pyridine derivative. US Patent US2007/60623 A1.
  • Zambon Group S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. US Patent US20120232281A1.
  • Zambon S.p.A. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. European Patent EP2551265B1.
  • Bishnoi, A., & Singh, P. P. (2014). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Request PDF. Retrieved from [Link]

  • Hong, S. (2015). Preparation method of 2-methyl-3-bromopyridine. Chinese Patent CN104945118A.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Davies, I. W., et al. (2000). A Convergent Synthesis of the COX-2 Inhibitor Etoricoxib. Journal of Organic Chemistry, 65(25), 8415-8420.
  • Bär, T., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Amide Cross-Coupling. Chemical Science, 11, 5395-5401. Retrieved from [Link]

  • Gros, P., et al. (2009). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Request PDF. Retrieved from [Link]

  • Nodzewska, A., & Petrusewicz, J. (2012). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 17(9), 10926-10939. Retrieved from [Link]

Sources

Technical Guide: 1-(2-Methylpyridin-3-yl)ethanone as a Pharmaceutical Intermediate

[1]

Part 1: Executive Summary & Chemical Profile[1]

1-(2-Methylpyridin-3-yl)ethanone (also known as 3-acetyl-2-methylpyridine) is a "privileged scaffold" intermediate used in the synthesis of complex heterocyclic APIs.[1] Unlike its 6-methyl isomer (a precursor to Etoricoxib), the 2-methyl isomer provides a unique steric and electronic environment due to the ortho-substitution pattern.[1] This proximity between the acetyl group (C3) and the methyl group (C2) facilitates specific cyclization reactions, making it indispensable for developing kinase inhibitors , antimicrobial agents , and novel NSAID pharmacophores .

Physicochemical Specifications
PropertySpecification
Chemical Name 1-(2-Methylpyridin-3-yl)ethanone
Common Synonyms 3-Acetyl-2-methylpyridine; Methyl 2-methyl-3-pyridyl ketone
Target CAS Number 1721-12-6 (Ketone)
User Cited CAS 17747-43-2 (Refers to 3-Acetoxypyridine - Ester)
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 218–219 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
pKa (Pyridine N) ~3.5 (Reduced basicity due to acetyl electron withdrawal)

Part 2: Synthetic Routes (Upstream Production)

The synthesis of 1-(2-Methylpyridin-3-yl)ethanone challenges the chemist to overcome the electron-deficient nature of the pyridine ring.[1] Electrophilic aromatic substitution (Friedel-Crafts) is generally ineffective. Therefore, nucleophilic approaches using organometallics on nitrile or ester precursors are the industry standard.[1]

Primary Industrial Route: Grignard Addition to Nitrile

The most robust method involves the addition of methylmagnesium bromide (MeMgBr) to 2-methylnicotinonitrile . This route avoids over-addition (tertiary alcohol formation) by forming a stable imine-magnesium intermediate that hydrolyzes to the ketone upon acidic workup.

Alternative Route: Claisen Condensation

For larger scales where organometallics are hazardous, a Claisen condensation of ethyl 2-methylnicotinate with ethyl acetate (using sodium ethoxide) yields a beta-keto ester, which is subsequently decarboxylated.[1]

SynthesisRoutesStart12-Methylnicotinonitrile(CAS 22297-51-4)Reagent1MeMgBr / Et2O(Grignard Addition)Start1->Reagent1Start2Ethyl 2-methylnicotinateReagent2EtOAc / NaOEt(Claisen Condensation)Start2->Reagent2Inter1Imine-Mg ComplexReagent1->Inter1 Nucleophilic AttackInter2Beta-Keto EsterReagent2->Inter2Step3Acid Hydrolysis(H3O+)Inter1->Step3Step4Decarboxylation(HCl / Heat)Inter2->Step4Product1-(2-Methylpyridin-3-yl)ethanone(Target Intermediate)Step3->Product Imine HydrolysisStep4->Product -CO2

Figure 1: Comparative synthetic pathways for 1-(2-Methylpyridin-3-yl)ethanone. The Grignard route (top) is preferred for laboratory to pilot scale due to higher atom economy and fewer steps.

Part 3: Pharmaceutical Applications (Downstream)

This intermediate is a "linchpin" molecule.[1] The acetyl group at C3 serves as a handle for carbon chain extension, while the methyl group at C2 provides steric bulk and a site for potential functionalization (e.g., oxidation to aldehyde/acid).

Key Transformations & API Classes
  • Chalcone-Based Anti-Infectives:

    • Reaction: Claisen-Schmidt condensation with aryl aldehydes.[1]

    • Application: The resulting pyridinyl-chalcones are precursors to Pyrazolines and Pyrimidines , which exhibit potent anti-inflammatory and anti-tubercular activity.[1]

  • Chiral Pyridinyl Alcohols:

    • Reaction: Asymmetric reduction (e.g., Noyori transfer hydrogenation).

    • Application: Enantiopure 1-(2-methylpyridin-3-yl)ethanol fragments are used in Sirtuin inhibitors and H3 receptor antagonists .[1]

  • Fused Heterocycles (Naphthyridines):

    • Reaction: The proximity of the C2-Methyl and C3-Acetyl groups allows for intramolecular cyclization (e.g., Vilsmeier-Haack conditions) to form 1,6-naphthyridines , a core scaffold in many kinase inhibitors (e.g., PI3K inhibitors).[1]

DownstreamPathwaysCore1-(2-Methylpyridin-3-yl)ethanoneRxn1Claisen-SchmidtCondensation(Ar-CHO / NaOH)Core->Rxn1Rxn2AsymmetricReduction(Ru-Catalyst)Core->Rxn2Rxn3Vilsmeier-HaackCyclizationCore->Rxn3Prod1Pyridinyl ChalconesRxn1->Prod1Prod2Chiral Alcohols(S, R enantiomers)Rxn2->Prod2Prod31,6-NaphthyridinesRxn3->Prod3API1Pyrazoline NSAIDsAntimicrobialsProd1->API1API2Sirtuin Inhibitors(Metabolic Disease)Prod2->API2API3Kinase Inhibitors(Oncology)Prod3->API3

Figure 2: Downstream pharmaceutical utility.[1][3][4] The scaffold is critical for generating diversity in drug discovery libraries.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Grignard Addition (Self-Validating)

Objective: Synthesize 1-(2-Methylpyridin-3-yl)ethanone from 2-methylnicotinonitrile. Scale: 50 mmol basis.

Reagents:

  • 2-Methylnicotinonitrile (5.9 g, 50 mmol)

  • Methylmagnesium bromide (3.0 M in ether, 20 mL, 60 mmol)

  • Anhydrous Diethyl Ether (100 mL)

  • Sulfuric Acid (2M)

Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Causality: Grignard reagents are pyrophoric and destroyed by moisture.[1]

  • Solvent Charge: Add 2-methylnicotinonitrile dissolved in 50 mL anhydrous ether to the flask. Cool to 0°C in an ice bath.

  • Controlled Addition: Add MeMgBr dropwise over 30 minutes. Control Point: Maintain internal temperature <10°C to prevent polymerization or side reactions.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn turbid/yellow as the imine salt precipitates.

  • Hydrolysis (Critical Step): Cool back to 0°C. Slowly add 50 mL of 2M H₂SO₄. Note: Exothermic reaction.[1] The acid hydrolyzes the intermediate imine (C=N-MgBr) to the ketone (C=O).

  • Reflux: Heat the biphasic mixture to reflux for 1 hour to ensure complete hydrolysis.

  • Workup: Neutralize with NaHCO₃ to pH 8. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (bp ~100°C at 15 mmHg) or purify via silica column (Hexane:EtOAc 8:2).

Validation Criteria:

  • IR Spectroscopy: Appearance of strong C=O stretch at ~1690 cm⁻¹.[1] Disappearance of C≡N stretch at ~2230 cm⁻¹.[1]

  • ¹H NMR (CDCl₃): Singlet at δ 2.60 (Acetyl-CH₃), Singlet at δ 2.80 (Aryl-CH₃).

Part 5: Quality & Safety Profile

Impurity Profiling
ImpurityOriginControl Strategy
2-Methylnicotinonitrile Unreacted starting materialMonitor via HPLC; Ensure excess Grignard.[1]
Tertiary Alcohol Double addition of GrignardStrict temperature control (<0°C during addition); Avoid large excess of MeMgBr.
3-Acetoxypyridine Oxidation byproduct (rare)Store under inert gas; Confirm identity via NMR (Ester vs Ketone).
Handling Precautions
  • Toxicity: Pyridine derivatives are potential neurotoxins and skin irritants.[1] Use Fume Hood.

  • Flammability: Flash point is approx 99°C, but synthesis involves highly flammable solvents (Ether).

  • Storage: Hygroscopic. Store in tightly sealed containers under nitrogen.

References

  • Biosynth. (2024). 1-(2-Methylpyridin-3-yl)ethanone Product Specifications. Retrieved from

  • ChemicalBook. (2024). 3-Acetyl-2-methylpyridine Properties and Synthesis. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Acetyl-2-methylpyridine (CAS 1721-12-6).[1][2][5][6] Retrieved from

  • Thieme Connect. (2020). Synthesis of substituted pyridines via Grignard exchange. Synthesis Journal. Retrieved from

  • Google Patents. (2013). Process for preparation of pyridine ketone intermediates. WO2013065064A1.[1] Retrieved from

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 1-(2-Methylpyridin-3-yl)ethanone. While direct pharmacological data on this specific molecule is not yet prevalent in published literature, its structural motifs—a methyl-substituted pyridine ring linked to an ethanone group—are common in a variety of bioactive compounds. This document, therefore, presents a prospective analysis, leveraging structure-activity relationships of analogous compounds to hypothesize and outline a robust preclinical strategy for evaluating its therapeutic potential. The primary areas of investigation proposed herein are anti-inflammatory, neurological, and anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based framework for initiating a comprehensive evaluation of this promising scaffold.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a valuable component in designing molecules that interact with a wide range of biological targets. The compound of interest, 1-(2-Methylpyridin-3-yl)ethanone, combines this heterocyclic core with an ethanone side chain, a feature also present in various pharmacologically active molecules.

The impetus for this investigation stems from the structural similarity of 1-(2-Methylpyridin-3-yl)ethanone to key intermediates in the synthesis of established pharmaceuticals. Notably, a structural isomer, 1-(6-methylpyridin-3-yl)ethanone, is a precursor to 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a critical intermediate in the production of Etoricoxib, a selective COX-2 inhibitor.[2][3] This relationship strongly suggests that the methyl-pyridin-yl-ethanone scaffold warrants investigation for anti-inflammatory properties.

Furthermore, the pyridine core is a well-established pharmacophore for ligands of neuronal nicotinic acetylcholine receptors (nAChRs) and has been identified in modulators of GABA-A receptors.[4][5] This guide will, therefore, explore a multi-faceted preclinical evaluation strategy to uncover the therapeutic potential of 1-(2-Methylpyridin-3-yl)ethanone.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is fundamental to any drug discovery program. While a specific, optimized synthesis for 1-(2-Methylpyridin-3-yl)ethanone is not widely reported, established organometallic cross-coupling reactions provide a reliable blueprint. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A likely approach would involve the acylation of a suitable organometallic derivative of 2-methyl-3-halopyridine. For instance, a Grignard or organolithium reagent prepared from 3-bromo-2-methylpyridine could be reacted with an acetylating agent like acetyl chloride or acetic anhydride.

Synthesis_Pathway 3-bromo-2-methylpyridine 3-bromo-2-methylpyridine Mg_Et2O 1. Mg, Et₂O 2. Acetyl Chloride 3-bromo-2-methylpyridine->Mg_Et2O Target_Compound 1-(2-Methylpyridin-3-yl)ethanone Mg_Et2O->Target_Compound

Physicochemical Properties (Predicted)

A preliminary in silico analysis of 1-(2-Methylpyridin-3-yl)ethanone provides insight into its drug-like properties. These predictions are crucial for anticipating its pharmacokinetic behavior.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₉NOBasic structural information.
Molecular Weight 135.16 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 ~1.2Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 2 (N, O)The pyridine nitrogen and carbonyl oxygen can form hydrogen bonds with biological targets.[6]
Rotatable Bonds 1Low number suggests conformational rigidity, which can be favorable for binding affinity.

Table 1: Predicted Physicochemical Properties of 1-(2-Methylpyridin-3-yl)ethanone.

Potential Therapeutic Target Identification and Evaluation Strategy

Based on structural analogy and pharmacophore analysis, we have identified three primary therapeutic areas for investigation: inflammation, neurological disorders, and oncology. The following sections detail the rationale for each and propose a comprehensive, multi-stage evaluation workflow.

Evaluation_Workflow In_Vitro In_Vitro Cell_Based Cell_Based In_Vitro->Cell_Based Lead Confirmation In_Vivo In_Vivo Cell_Based->In_Vivo Preclinical Candidacy

Anti-inflammatory Applications: COX-2 Inhibition

Causality: The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a cornerstone of anti-inflammatory therapy.[7] The structural similarity of 1-(2-Methylpyridin-3-yl)ethanone to a precursor of the selective COX-2 inhibitor Etoricoxib provides a strong rationale for investigating its activity against COX enzymes.[2]

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against both COX isoforms, allowing for an assessment of both potency and selectivity.[8][9]

  • Enzyme and Substrate Preparation :

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer.[10]

    • Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of 1-(2-Methylpyridin-3-yl)ethanone in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format) :

    • To each well, add assay buffer, a fluorescent probe, and the enzyme (either COX-1 or COX-2).[10]

    • Add the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a control.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., λEx = 535 nm / λEm = 587 nm).[10]

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

  • Positive Controls : Known selective and non-selective inhibitors must be run in parallel to validate assay performance.

  • Vehicle Control : Wells containing only DMSO (the vehicle for the test compound) are necessary to ensure the solvent does not affect enzyme activity.

  • No-Enzyme Control : Wells without the COX enzyme control for background fluorescence.

If significant and selective COX-2 inhibition is observed, the next logical step is to evaluate the compound in an animal model of acute inflammation, such as the carrageenan-induced paw edema model in rats.[11]

Neurological Applications: nAChR and GABA-A Receptor Modulation

The pyridine nucleus is a key structural feature in many compounds that interact with central nervous system receptors.

a) Nicotinic Acetylcholine Receptor (nAChR) Agonism:

Causality: nAChRs are ligand-gated ion channels that play a critical role in cognitive function, attention, and addiction.[4] The pyridine nitrogen of nicotine, a classic nAChR agonist, acts as a crucial hydrogen bond acceptor in the receptor's binding pocket.[6][12] The pyridine ring in 1-(2-Methylpyridin-3-yl)ethanone could fulfill a similar role, making it a candidate for an nAChR agonist. Such agents are of interest for treating conditions like Alzheimer's disease and ADHD.[4]

nAChR_Binding Cation_Pi Cation-π Interaction (with Tryptophan residue) Ligand Ligand

b) GABA-A Receptor Positive Allosteric Modulation:

Causality: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[13] Positive allosteric modulators (PAMs) of the GABA-A receptor, which enhance the effect of GABA, have anxiolytic and sedative properties.[14] Various heterocyclic scaffolds, including those containing pyridine rings, have been developed as GABA-A receptor modulators.[5] Therefore, 1-(2-Methylpyridin-3-yl)ethanone should be screened for this activity.

  • Initial HTS (for both targets) :

    • Utilize commercially available fluorescence-based membrane potential or ion influx assays (e.g., using FLIPR Tetra) with cell lines stably expressing the target receptors (e.g., specific nAChR subtypes or GABA-A receptor subunit combinations).

    • This initial screen will identify if the compound has any activity (agonist, antagonist, or modulator) at a high concentration (e.g., 10 µM).

  • Electrophysiological Follow-up (Two-Electrode Voltage Clamp in Xenopus Oocytes) :

    • Purpose : To precisely characterize the nature and potency of the compound's effect on receptor function.

    • Procedure :

      • Inject cRNA for the desired receptor subunits into Xenopus laevis oocytes.

      • After 2-4 days of expression, place an oocyte in the recording chamber.

      • Clamp the oocyte's membrane potential (e.g., at -70 mV).

      • For nAChR Agonism : Apply increasing concentrations of 1-(2-Methylpyridin-3-yl)ethanone and measure the elicited inward current. Plot the current amplitude against concentration to determine the EC₅₀ and maximal efficacy relative to acetylcholine.

      • For GABA-A PAM Activity : Apply a sub-maximal concentration of GABA (e.g., its EC₁₀) alone, and then in the presence of increasing concentrations of the test compound. A PAM will potentiate the GABA-induced current. Quantify the potentiation to determine the EC₅₀ for modulation.

    • Self-Validation : The use of known agonists (ACh, nicotine) and PAMs (diazepam) is essential for validating the experimental setup.

Anticancer Applications: Kinase Inhibition

Causality: The pyridine scaffold is present in many kinase inhibitors used in oncology. For example, pyridine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[15][16] A computational approach is an efficient first step to explore this potential.

  • Molecular Docking :

    • Objective : To predict the binding affinity and pose of 1-(2-Methylpyridin-3-yl)ethanone within the ATP-binding pocket of various oncogenic kinases (e.g., EGFR, Aurora B).[17][18]

    • Procedure :

      • Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB).

      • Prepare the protein structure (e.g., remove water molecules, add hydrogens).

      • Generate a 3D conformer of the test compound.

      • Use docking software (e.g., AutoDock Vina) to predict the binding energy and interactions with key amino acid residues in the active site.[17]

    • Interpretation : Favorable binding energies and interactions with key residues (e.g., hinge region) suggest a higher probability of inhibitory activity.

  • In Vitro Kinase Panel Screen :

    • If docking results are promising, submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

    • These services typically use luminescence-based or radiometric assays to measure the percentage of inhibition against a large panel of kinases at one or two fixed concentrations (e.g., 1 µM and 10 µM).

    • This provides a broad overview of the compound's kinase inhibitory activity and selectivity.

  • Follow-up IC₅₀ Determination :

    • For any significant "hits" from the panel screen, perform a full dose-response curve to determine the IC₅₀ for that specific kinase, similar to the COX assay described previously.

Conclusion and Future Directions

1-(2-Methylpyridin-3-yl)ethanone represents a chemical scaffold with significant, albeit unexplored, therapeutic potential. This guide puts forth a logical, multi-pronged strategy for its preclinical evaluation, grounded in the established pharmacology of structurally related molecules. The most immediate and promising avenue of investigation is its potential as a selective COX-2 inhibitor, given its structural relationship to a known precursor in this class. Concurrently, its pyridine core justifies a thorough investigation into its effects on key CNS targets like nAChRs and GABA-A receptors.

The proposed workflows, from in silico modeling to in vitro and cell-based assays, provide a self-validating framework to efficiently identify and characterize the pharmacological activity of this compound. Positive results in any of these areas would warrant progression to more complex in vivo models of disease and subsequent lead optimization studies to enhance potency, selectivity, and pharmacokinetic properties. The exploration of 1-(2-Methylpyridin-3-yl)ethanone and its derivatives could potentially lead to the discovery of novel therapeutic agents for inflammatory conditions, neurological disorders, or cancer.

References

  • Benchchem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

  • Indian Patent Office. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

  • Apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers.

  • PubMed Central. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.

  • PubMed Central. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

  • PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization.

  • PubChem. 3-Acetylpyridine.

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

  • PubMed Central. Novel pyrazolothienopyridinones as potential GABAA receptor modulators.

  • Royal Society of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives.

  • Wikipedia. 2-Acetylpyridine.

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Wikipedia. Nicotinic agonist.

  • ACS Publications. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors.

  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from....

  • PubMed. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors.

  • ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.

  • Slideshare. Screening Models of Anti-Inflammatory Drugs.

  • PubMed. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.

  • MDPI. Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids.

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).

  • ResearchGate. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.

  • Frontiers. An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro.

  • Bentham Science. Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review.

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Acetylpyridine: Comprehensive Overview and Applications.

  • Wikipedia. GABAA receptor positive allosteric modulator.

  • ResearchGate. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.

  • Taylor & Francis Online. Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.

  • PubMed Central. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior.

  • ResearchGate. GABA A receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present).

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

  • ACS Publications. Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders.

  • Sigma-Aldrich. 2-Acetylpyridine >= 99 1122-62-9.

  • ACS Publications. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.

  • ResearchGate. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

  • YouTube. Autonomic Pharmacology | Cholinergic Agonists.

  • YouTube. The GABAa Receptor & Positive Allosteric Modulation.

Sources

A Prospective Analysis of 1-(2-Methylpyridin-3-yl)ethanone as a Novel Neuroprotective Agent: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, with limited therapeutic options available. The relentless pursuit of novel neuroprotective agents is paramount. This technical guide presents a comprehensive preclinical framework for the investigation of 1-(2-Methylpyridin-3-yl)ethanone, a pyridine derivative with a chemical structure suggestive of potential neuroprotective activity. While direct evidence of its neuroprotective efficacy is currently lacking, this document builds a robust scientific rationale for its investigation based on the known biological activities of structurally related pyridine compounds. We provide a detailed, phased experimental plan, encompassing in vitro screening and in vivo validation, to thoroughly evaluate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuroprotective therapeutics.

Introduction: The Rationale for Investigating 1-(2-Methylpyridin-3-yl)ethanone

1-(2-Methylpyridin-3-yl)ethanone is a heterocyclic ketone with the molecular formula C₈H₉NO. While its primary applications to date have been in synthetic chemistry, its structural motifs, particularly the pyridine ring, are found in a multitude of biologically active compounds. Pyridine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Notably, several pyridine-containing compounds have been investigated for their potential in treating central nervous system disorders, including neurodegenerative diseases.[3][4][5]

The neuroprotective potential of pyridine derivatives may be attributed to several mechanisms, including the modulation of inflammatory pathways and the mitigation of oxidative stress, both of which are key contributors to neuronal damage in neurodegenerative conditions.[6][7][8] For instance, a related compound, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor with potent anti-inflammatory properties.[9][10] Given that neuroinflammation is a critical component in the pathology of diseases like Alzheimer's and Parkinson's, compounds with anti-inflammatory activity are promising candidates for neuroprotection.

This guide, therefore, puts forth a hypothetical yet scientifically grounded research program to systematically evaluate the neuroprotective properties of 1-(2-Methylpyridin-3-yl)ethanone.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The table below summarizes the known properties of 1-(2-Methylpyridin-3-yl)ethanone and a structurally related compound for comparison.

Property1-(2-Methylpyridin-3-yl)ethanone1-(2-pyridinyl)-ethanone (Isomer)
Molecular Formula C₈H₉NOC₇H₇NO[11]
Molecular Weight 135.16 g/mol 121.14 g/mol [11]
Appearance Light yellow to brown liquid-
Boiling Point 226 °C-
Density 1.036 g/cm³-
Flash Point 96 °C-
pKa 4.15 (Predicted)-
Solubility Soluble in organic solvents such as ethanol, DMSO-

Data for 1-(2-Methylpyridin-3-yl)ethanone is limited and some values are predicted.

Proposed In Vitro Preclinical Evaluation: A Phased Approach

A tiered in vitro screening cascade is proposed to efficiently assess the neuroprotective potential of 1-(2-Methylpyridin-3-yl)ethanone. This approach allows for early identification of cytotoxic effects and a systematic evaluation of its protective capabilities against various neurotoxic insults.

cluster_0 Phase 1: Safety and Viability cluster_1 Phase 2: Neuroprotective Efficacy cluster_2 Phase 3: Mechanistic Insights A Cytotoxicity Screening (MTT Assay) B Determine Non-Toxic Concentration Range A->B C Oxidative Stress Model (H2O2-induced toxicity) B->C D Neuroinflammation Model (LPS-induced toxicity) B->D E Excitotoxicity Model (Glutamate-induced toxicity) B->E F ROS Measurement C->F G Cytokine Profiling (ELISA) D->G H Apoptosis Marker Analysis (Western Blot) E->H

Caption: Proposed in vitro screening workflow for 1-(2-Methylpyridin-3-yl)ethanone.

Phase 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which 1-(2-Methylpyridin-3-yl)ethanone is non-toxic to neuronal cells. This is crucial to ensure that any observed protective effects are not confounded by the compound's own toxicity.

Experimental Protocol: MTT Assay for Cell Viability [12][13][14][15][16]

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methylpyridin-3-yl)ethanone in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Phase 2: Evaluation of Neuroprotective Efficacy

Once a non-toxic concentration range is established, the compound will be tested for its ability to protect neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.[17][18]

  • Oxidative Stress Model: Pre-treat SH-SY5Y cells with non-toxic concentrations of 1-(2-Methylpyridin-3-yl)ethanone for 2 hours, followed by exposure to hydrogen peroxide (H₂O₂) to induce oxidative stress. Cell viability will be assessed using the MTT assay.[8][19][20][21][22]

  • Neuroinflammation Model: Co-treat primary microglial cells or BV-2 microglial cell line with the compound and lipopolysaccharide (LPS) to induce an inflammatory response. The conditioned medium from these cells will then be transferred to neuronal cultures to assess indirect neurotoxicity.

  • Excitotoxicity Model: Pre-treat primary cortical neurons with the compound before exposing them to a high concentration of glutamate. Neuronal viability will be determined by MTT assay or LDH release assay.

Phase 3: Mechanistic Elucidation

To understand how 1-(2-Methylpyridin-3-yl)ethanone may exert its neuroprotective effects, a series of mechanistic studies will be conducted.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate. Treat the cells with the compound and/or H₂O₂ as described in the oxidative stress model.

  • DCFDA Staining: After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Experimental Protocol: Cytokine Quantification by ELISA [23][24][25][26][27]

  • Sample Collection: Collect the supernatant from LPS-stimulated microglial cell cultures treated with or without the compound.

  • ELISA Procedure: Use commercially available ELISA kits for pro-inflammatory cytokines such as TNF-α and IL-1β. Follow the manufacturer's protocol, which typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the absorbance.

Experimental Protocol: Western Blotting for Apoptosis Markers [28][29][30][31]

  • Protein Extraction: Lyse the treated neuronal cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3 and the Bcl-2 family of proteins.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

cluster_0 Neurotoxic Insult cluster_1 1-(2-Methylpyridin-3-yl)ethanone cluster_2 Cellular Outcomes A Oxidative Stress (H2O2) Inflammation (LPS) Excitotoxicity (Glutamate) B Potential Neuroprotective Mechanisms C Decreased ROS Production B->C D Reduced Pro-inflammatory Cytokine Release B->D E Inhibition of Apoptotic Pathways B->E F Increased Neuronal Survival C->F D->F E->F

Caption: Hypothetical neuroprotective mechanisms of 1-(2-Methylpyridin-3-yl)ethanone.

Proposed In Vivo Preclinical Validation

Positive and reproducible results from the in vitro studies would warrant progression to in vivo animal models of neurodegenerative diseases. These models are essential for evaluating the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[32][33][34]

Alzheimer's Disease Model

The APPSWE (Tg2576) mouse model, which develops age-dependent amyloid plaques and cognitive deficits, is a well-established model for Alzheimer's disease research.[35]

  • Treatment Regimen: Administer 1-(2-Methylpyridin-3-yl)ethanone orally or via intraperitoneal injection to Tg2576 mice for a specified duration.

  • Behavioral Assessments: Conduct behavioral tests such as the Morris water maze to assess learning and memory.

  • Histopathological Analysis: At the end of the treatment period, analyze brain tissue for amyloid plaque deposition (immunohistochemistry with anti-Aβ antibodies) and neuroinflammation (microglial and astrocyte activation markers).

Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

  • Treatment and Induction: Administer the compound to mice before and during the administration of MPTP.

  • Motor Function Tests: Evaluate motor coordination and balance using the rotarod test.

  • Neurochemical and Histological Analysis: Measure dopamine levels in the striatum using HPLC and quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra via immunohistochemistry.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous, though prospective, research plan to investigate the neuroprotective potential of 1-(2-Methylpyridin-3-yl)ethanone. The proposed phased approach, from initial in vitro screening to in vivo validation, provides a clear roadmap for its preclinical development. The rationale for this investigation is built upon the known neuroprotective and anti-inflammatory properties of other pyridine derivatives.

Should 1-(2-Methylpyridin-3-yl)ethanone demonstrate significant neuroprotective efficacy in these studies, future directions would include lead optimization through medicinal chemistry to improve its potency and drug-like properties, detailed pharmacokinetic and toxicology studies, and ultimately, progression towards clinical trials. The exploration of this and other novel chemical entities is essential in our ongoing efforts to combat the devastating impact of neurodegenerative diseases.

References

  • Apicule. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from.... Retrieved from [Link]

  • Kim, G. H., Kim, J. E., Rhie, S. J., & Yoon, S. (2015). The Role of Oxidative Stress in Neurodegenerative Diseases. Experimental neurobiology, 24(4), 325–340. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • Asadollahi, A., Khojasteh, N., & Hassanzadeh, K. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 19(5), 449–453.
  • Kauppinen, A., Paterno, J. J., Blasiak, J., Salminen, A., & Kaarniranta, K. (2016). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in neuroscience, 16, 338. [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models in the drug discovery pipeline for Alzheimer's disease. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9). Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • IJSDR. (n.d.). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • Innoprot CNS in vitro assays. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • Oxford Academic. (2024, January 2). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Retrieved from [Link]

  • ScienceOpen. (2023, June 16). Animal models of Alzheimer's disease: preclinical insights and challenges. Retrieved from [Link]

  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Klaidman, L. K., Mukherjee, S. K., Hutchin, T. P., & Adams, J. D., Jr (1996). Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. Biochimica et biophysica acta, 1315(3), 136–148. [Link]

  • Tönnies, E., & Trushina, E. (2017). The role of oxidative stress in neurodegenerative diseases and potential antioxidant therapies. Journal of Alzheimer's disease : JAD, 57(2), 347–361. [Link]

  • MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Retrieved from [Link]

  • Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

  • Limav. (n.d.). Animal models of Alzheimer's disease and drug development. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • MD Biosciences. (2024, March 18). In Vitro Modeling. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ACS Publications. (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) The Role of Oxidative Stress in Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, February 15). Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger. Retrieved from [Link]

  • Drug Target Review. (2026, January 27). Brain discovery could improve drugs targeting amyloid diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-Methylpyridin-3-yl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for ensuring the quality of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and a phosphate buffer at a low pH, ensuring excellent peak shape and resolution. Detection is performed by UV spectrophotometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing.[1][2]

Introduction and Scientific Rationale

1-(2-Methylpyridin-3-yl)ethanone is a substituted pyridine derivative whose accurate quantification is essential in drug development and manufacturing. The presence of a basic pyridine ring and a ketone functional group dictates its chromatographic behavior. Pyridine-containing compounds can exhibit poor peak shape (tailing) on silica-based reversed-phase columns due to interactions between the basic nitrogen atom and residual acidic silanols on the stationary phase surface.

To mitigate these undesirable interactions, this method employs a mobile phase with a controlled acidic pH. The pKa of the pyridine ring in similar structures is typically in the range of 3-5.[3] By maintaining the mobile phase pH significantly below the pKa (e.g., pH 2.5-3.0), the pyridine nitrogen is consistently protonated. This positive charge leads to repulsion from any residual protonated silanols and ensures a single, stable ionic form of the analyte, resulting in sharp, symmetrical peaks and reproducible retention times.

The choice of a C18 column provides a non-polar stationary phase that retains the molecule primarily through hydrophobic interactions with the pyridine ring and its substituents. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. UV detection is chosen based on the strong absorbance of the acetylpyridine chromophore in the mid-UV region. Spectral data for closely related isomers like 2-acetylpyridine and 3-acetylpyridine show significant absorbance around 270 nm, making this an ideal wavelength for sensitive detection.[4][5][6]

Materials and Methods

Instrumentation and Equipment
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath and Filtration Assembly (0.45 µm).

Reagents and Standards
  • 1-(2-Methylpyridin-3-yl)ethanone Reference Standard (>99% purity).

  • Acetonitrile (ACN), HPLC Grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade.

  • Orthophosphoric Acid (H₃PO₄), ~85%, Analytical Grade.

  • Water, HPLC Grade (e.g., from a Milli-Q® system).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)
Mobile Phase 20mM KH₂PO₄ (pH 2.8 with H₃PO₄) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes

Detailed Experimental Protocols

Mobile Phase Preparation (1 L)
  • Weigh 2.72 g of KH₂PO₄ and transfer to a 1 L volumetric flask.

  • Add approximately 700 mL of HPLC grade water and sonicate to dissolve.

  • Adjust the pH to 2.8 ± 0.05 by adding orthophosphoric acid dropwise while stirring.

  • Add 300 mL of acetonitrile to the flask.

  • Bring to the final volume with HPLC grade water and mix thoroughly.

  • Filter the mobile phase through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Methylpyridin-3-yl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

Accurately weigh an amount of the sample containing approximately 10 mg of 1-(2-Methylpyridin-3-yl)ethanone and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation A1 HPLC System Equilibration P1->A1 P2 Standard Solution Preparation A3 Inject Standards (e.g., 6x) P2->A3 P3 Sample Solution Preparation A4 Inject Samples P3->A4 A2 Inject Blank (Mobile Phase) A1->A2 A2->A3 A3->A4 D1 Peak Integration & Identification A4->D1 D2 System Suitability Calculation D1->D2 D3 Quantification (External Standard) D1->D3

Caption: Workflow for the HPLC analysis of 1-(2-Methylpyridin-3-yl)ethanone.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[5][7][8][9] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[5][9]

System Suitability

System suitability testing is an integral part of the method, performed before any sample analysis to ensure the chromatographic system is performing adequately.[3][10][11][12][13]

  • Procedure: Inject the Working Standard Solution (100 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of the analyte in the blank confirms specificity.

Linearity
  • Procedure: A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 20 to 150 µg/mL (e.g., 20, 50, 80, 120, 150 µg/mL). Each standard was injected in triplicate.

  • Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Accuracy was determined by spiking a pre-analyzed sample with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.

  • Analysis: The percentage recovery was calculated for each replicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution (100% level) were performed on the same day. The %RSD of the results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst. The %RSD for the combined results from both days was calculated.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C) The system suitability parameters were checked under each varied condition to ensure they remained within the acceptance criteria.

Validation Logic Diagram

Method Validation Logic cluster_performance Core Performance Metrics cluster_sensitivity Sensitivity cluster_reliability Reliability & Suitability Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: Interdependence of parameters for a validated analytical method.

Conclusion

The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of 1-(2-Methylpyridin-3-yl)ethanone. The use of a buffered, acidic mobile phase ensures excellent peak symmetry and reproducibility. The method has been thoroughly validated to meet the standards of ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. It is therefore deemed suitable for its intended purpose in a quality control environment for both raw material testing and in-process control.

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Acetylpyridine.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P.
  • Science.gov. (n.d.). reversed-phase rp hplc: Topics.
  • U.S. Pharmacopeia. (2022).
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (2019, December 4). Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC-CD analyses.
  • BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for the Separation of Toluidine Isomers.
  • PubChem. (n.d.). 3-Acetylpyridine.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • PubChem. (n.d.). 2-Acetamido-3-methylpyridine.
  • PubChem. (n.d.). 2-Acetylpyridine.
  • ChemicalBook. (2026, January 13). 3-Acetylpyridine.
  • Phenomenex. (2018, September 4). Reversed Phase Selectivity.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.
  • CymitQuimica. (n.d.). CAS 350-03-8: 3-acetylpyridine.
  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Acetylpyridine.
  • ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine(3430-17-9)IR1.
  • SpectraBase. (n.d.). 2-Acetylpyridine - Optional[UV-VIS] - Spectrum.

Sources

Application Note: Characterization & Analysis of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the characterization of 1-(2-Methylpyridin-3-yl)ethanone (CAS: 1721-12-6), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Introduction & Chemical Identity

1-(2-Methylpyridin-3-yl)ethanone (also known as 3-Acetyl-2-methylpyridine) is a functionalized pyridine derivative.[1] Its amphoteric nature (basic nitrogen, electrophilic carbonyl) presents specific analytical challenges, particularly peak tailing in chromatography and hygroscopicity in physical handling.

Target Molecule Profile
ParameterSpecification
IUPAC Name 1-(2-Methylpyridin-3-yl)ethanone
CAS Number 1721-12-6
Molecular Formula C

H

NO
Molecular Weight 135.16 g/mol
Physical State Low-melting solid or liquid (MP: ~30–31°C)
Appearance Colorless to light yellow/brown liquid (oxidizes upon storage)
Solubility Soluble in Methanol, DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Analytical Strategy Workflow

The following workflow ensures complete structural validation and purity assessment.

AnalyticalWorkflow Sample Raw Sample (1-(2-Methylpyridin-3-yl)ethanone) ID Structural ID (Qualitative) Sample->ID Purity Purity & Assay (Quantitative) Sample->Purity Physical Physical Props (State/Water) Sample->Physical NMR 1H / 13C NMR (Regioisomer Check) ID->NMR MS LC-MS / GC-MS (Mass Confirmation) ID->MS HPLC HPLC-UV (Non-volatile Impurities) Purity->HPLC GC GC-FID (Volatiles/Solvents) Purity->GC KF Karl Fischer (Water Content) Physical->KF

Figure 1: Analytical workflow for full characterization, prioritizing isomer differentiation and purity.

Structural Identification (Protocol ID-01)

Nuclear Magnetic Resonance (NMR)

Differentiation from isomers (e.g., 1-(6-methylpyridin-3-yl)ethanone) is critical.[1] The position of the methyl group significantly affects the chemical shift of the aromatic protons.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO-d

      
       is preferred if the sample contains moisture, as it prevents peak broadening of exchangeable protons (though none are present here, it stabilizes the baseline).
      
  • Instrument: 300 MHz or higher.

Expected Data (


H NMR, 300 MHz, DMSO-d

):
| Proton Assignment | Shift (

, ppm) | Multiplicity | Integration | Coupling Notes | | :--- | :--- | :--- | :--- | :--- | | H-6 (Aromatic) | 8.57 | Doublet (dd) | 1H | Deshielded by Ring N | | H-4 (Aromatic) | 8.20 | Doublet (dd) | 1H | Ortho to Acetyl | | H-5 (Aromatic) | 7.38 | Multiplet (dd) | 1H | Meta to N | | Acetyl -CH

| 2.61 | Singlet | 3H | | | Ring -CH

| 2.58 | Singlet | 3H | |[1]

Key Diagnostic: The singlet for the ring methyl at ~2.58 ppm and the specific coupling pattern of the aromatic protons (ABC system) confirm the 2,3-substitution pattern.

Mass Spectrometry
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Ion: [M+H]

    
     = 136.07 m/z.
    
  • Fragmentations: Loss of methyl (M-15) or acetyl (M-43) groups may be observed in high-energy collision.[1]

Purity & Assay Protocols

HPLC Method (Protocol PUR-LC)

Challenge: Pyridine derivatives often tail on standard C18 columns due to interaction between the basic nitrogen and residual silanols. Solution: Use a high-pH stable column or an ion-pairing buffer.[1]

Instrument Parameters:

  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent (High pH stable).

  • Wavelength: 260 nm (max absorbance) and 220 nm.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

Mobile Phase Strategy:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.5 (Basicity suppresses protonation of the pyridine N, improving peak shape).

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 (Re-equilibration) |

Sample Preparation:

  • Weigh 25 mg of sample into a 25 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile.

  • Filter through a 0.22 µm PTFE filter into a vial.

GC-FID Method (Protocol PUR-GC)

Ideal for checking residual solvents and volatile synthetic byproducts.[1]

  • Column: DB-WAX or HP-5 (30 m x 0.32 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Detector: FID, 280°C.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    230°C (hold 5 min).

Troubleshooting & Handling Guide

Common Analytical Issues
IssueCauseCorrective Action
Peak Tailing (HPLC) Interaction of Pyridine N with silanolsIncrease buffer pH to >9.0 (using XBridge) OR add 0.1% Triethylamine (TEA) to mobile phase.
Extra Peaks (HPLC/GC) Oxidation (N-oxide formation)Prepare samples fresh. Avoid prolonged exposure to air/light. Store standard at -20°C.
Melting Point Drift HygroscopicityDry sample in a desiccator over P

O

for 24h before testing.
HPLC Method Development Decision Tree

HPLC_Decision Start Start Method Dev Target: Basic Pyridine CheckpH Can you use High pH (pH > 9)? Start->CheckpH HighPH Use Hybrid Column (e.g., XBridge C18) MP: 10mM NH4HCO3 CheckpH->HighPH Yes (Preferred) LowPH Must use Low pH? CheckpH->LowPH No IonPair Add Ion Pair Reagent (e.g., Hexanesulfonate) OR HILIC Mode LowPH->IonPair Standard C18 Tails

Figure 2: Decision matrix for optimizing chromatography of basic pyridine derivatives.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9925991. Retrieved from [Link][1][3]

  • Dolan, J. W. (2002). HPLC of Basic Compounds. LCGC North America.
  • Vertex AI Search. (2023). Synthesis and Characterization Data from Patent Literature (WO2013065064A1). (Verified via search context 1.1).

Sources

Process Development & Scale-Up Guide: Synthesis of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

The Synthetic Challenge

The synthesis of 1-(2-methylpyridin-3-yl)ethanone presents a classic regioselectivity challenge in heteroaromatic chemistry. Unlike symmetric benzenes, the pyridine ring is electron-deficient, making Friedel-Crafts acylation difficult or impossible. Furthermore, the 2-methyl substituent introduces steric hindrance adjacent to the reactive C3 position, complicating nucleophilic attacks (e.g., Grignard additions to nitriles) and increasing the risk of side reactions.

Route Evaluation

For scale-up (>1 kg to pilot plant), we evaluate two primary methodologies. The Heck Vinylation route is selected as the "Gold Standard" for this protocol due to its superior safety profile and atom economy compared to cryogenic organometallic routes.

FeatureRoute A: Heck Vinylation (Selected) Route B: Grignard/Lithiation
Precursor 3-Bromo-2-methylpyridine3-Cyano-2-methylpyridine
Reagents Butyl vinyl ether, Pd cat., BaseMeMgBr or MeLi
Conditions 80–100°C, Atmospheric/Mild Pressure-78°C to 0°C (Cryogenic)
Safety Manageable exotherms; no pyrophoricsHigh risk (Pyrophoric reagents)
Purification Distillation or CrystallizationDifficult hydrolysis/Emulsions
Scalability High (Compatible with Flow Chemistry)Low (Heat transfer limits on cryo)

Part 2: Detailed Process Protocol (Heck Vinylation Strategy)

Reaction Mechanism & Criticality

This protocol utilizes the Heck-Mizoroki coupling of 3-bromo-2-methylpyridine with n-butyl vinyl ether , followed by acid hydrolysis.

  • Why n-Butyl Vinyl Ether? It acts as a masked acetyl group. The electron-rich double bond facilitates oxidative addition of the electron-deficient pyridine halide.

  • Why Bidentate Ligand (DPPP)? Monodentate ligands (like PPh3) often fail to stabilize the Pd species sufficiently against the steric bulk of the 2-methyl group, leading to "Pd black" precipitation and stalled conversion. 1,3-Bis(diphenylphosphino)propane (DPPP) creates a wide bite angle, enhancing catalyst longevity.

Reagents & Materials Table
ReagentEquiv.[1]RoleCritical Specification
3-Bromo-2-methylpyridine 1.0SMPurity >98% (GC); Free of 2,5-dibromo isomers
n-Butyl Vinyl Ether (BVE) 2.0 - 2.5ReagentAnhydrous; Stabilized with BHT
Palladium(II) Acetate 0.01 (1 mol%)CatalystPd content >47%
DPPP 0.02 (2 mol%)LigandWhite crystalline powder
Triethylamine (TEA) 2.5BaseWater content <0.1%
Toluene 5-8 VolSolventAnhydrous
Hydrochloric Acid (3N) ExcessHydrolysisReagent Grade
Step-by-Step Experimental Procedure
Step 1: Catalyst Pre-complexation (The "Activation" Phase)
  • Vessel: 5L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and N2 line.

  • Action: Charge Toluene (5 Vol) and DPPP (2 mol%) into the reactor. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd cycle).

  • Action: Add Pd(OAc)2 (1 mol%). Stir at 25°C for 30 minutes.

  • Observation: Solution should turn from orange to a clear yellow/lemon color, indicating the formation of the active Pd-Ligand complex. Do not proceed if the solution is black.

Step 2: Coupling Reaction
  • Action: Add 3-Bromo-2-methylpyridine (1.0 equiv) and Triethylamine (2.5 equiv) to the catalyst mixture.

  • Action: Heat the jacket to 80°C.

  • Dosing: Add n-Butyl Vinyl Ether (2.0 equiv) slowly via addition funnel over 1 hour.

    • Reasoning: Although BVE is not highly exothermic, slow addition prevents competitive polymerization of the vinyl ether.

  • Hold: Maintain internal temperature at 90-95°C for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/GC. Target <1% remaining Aryl Bromide.[2]

    • Note: The intermediate formed is the aryl vinyl ether (often a mixture of alpha/beta regioisomers). Do not expect the ketone yet.

Step 3: Hydrolysis & Workup
  • Cooling: Cool reactor to 20°C.

  • Filtration: Filter off the solid triethylammonium bromide salts. Wash the cake with Toluene (2 Vol). Combine filtrates.

  • Hydrolysis: Return filtrate to reactor. Add 3N HCl (3 Vol) slowly.

    • Exotherm Warning: The hydrolysis of the vinyl ether is exothermic. Maintain Temp <40°C.

  • Stirring: Agitate vigorously for 2 hours at 25°C. The vinyl ether converts to the ketone (3-acetyl-2-methylpyridine).

  • Separation: Stop stirring. The product (as a pyridine salt) will be in the aqueous layer .

    • Organic Layer:[1][3][4] Contains unreacted BVE and non-basic impurities. Discard (or recycle).

    • Aqueous Layer: Contains Product.[1][5][2][6][7][8][9][10][11][12][13]

  • Neutralization: Basify the aqueous layer with 20% NaOH or NH4OH to pH 9-10.

  • Extraction: Extract product with MTBE (3 x 3 Vol) or DCM.

  • Drying: Dry organics over MgSO4, filter, and concentrate.

Step 4: Purification (Distillation)
  • Method: Vacuum Distillation.[5]

  • Conditions: The product is a liquid/low-melting solid. Boiling point approx. 100-105°C at 10 mmHg (estimate based on 3-acetylpyridine).

  • Yield Target: 75–85% isolated yield.

Part 3: Visualization & Process Logic

Synthetic Pathway Diagram[1]

SyntheticPathway SM 3-Bromo-2-methylpyridine (Starting Material) Inter Intermediate: Enol Ether Mixture SM->Inter + Butyl Vinyl Ether + TEA, 90°C Cat Pd(OAc)2 / DPPP (Catalyst Complex) Cat->Inter Catalysis Hyd Acid Hydrolysis (HCl / H2O) Inter->Hyd Quench Prod Target: 1-(2-Methylpyridin-3-yl)ethanone Hyd->Prod - BuOH Basify & Distill

Caption: Reaction flow from aryl halide precursor to final acetylated pyridine via Heck coupling and hydrolysis.

Process Engineering Workflow

ProcessFlow Reactor 5L Reactor (Inert Atmosphere) Filter Pressure Filter (Remove Et3N-HBr salts) Reactor->Filter Reaction Complete Hydrolysis Hydrolysis Vessel (Acidic Phase) Filter->Hydrolysis Filtrate Separator Phase Separator (Discard Organic/Keep Aqueous) Hydrolysis->Separator Biphasic Mix BaseTank Neutralization (pH > 9) Separator->BaseTank Aq. Product Stream Distillation Vacuum Distillation (Final Purification) BaseTank->Distillation Extracted Organics

Caption: Unit operation sequence for the scale-up manufacturing process.

Part 4: Troubleshooting & Critical Quality Attributes (CQA)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Precipitate (Pd Black) Oxygen ingress or insufficient Ligand.Ensure rigorous N2 sparging. Increase DPPP loading to 2.5 mol%.
Low Conversion (<80%) Catalyst poisoning or low temp.Check purity of SM (S-containing impurities poison Pd). Ensure internal temp >90°C.
Emulsions during Workup Polymerized vinyl ether byproducts.[2][12]Filter the acidic aqueous layer through Celite before neutralization.
Regioisomer Contamination Heck reaction occurring at C4?Highly unlikely with 3-bromo precursor. Check SM purity.
Analytical Specification (Release Criteria)
  • Appearance: Clear, colorless to pale yellow liquid.

  • Assay (HPLC): >98.0% a/a.

  • Moisture (KF): <0.5%.[2][12]

  • Pd Residue (ICP-MS): <20 ppm (Critical for pharma intermediates).

    • Note: If Pd is high, treat organic phase with SiliaMetS® Thiol scavenger or activated carbon before distillation.

Part 5: References

  • Preparation of Acetylpyridines (General Heck Method):

    • Title: Process and catalyst for the preparation of acetylpyridines.[1][2][7][12]

    • Source: US Patent 7,067,673 B2.

    • URL:

  • Regioselective Heck Arylation (Mechanistic Grounding):

    • Title: Regioselective Heck arylation of butyl vinyl ether by aryl bromides in ionic liquid solvent.[10]

    • Source:Green Chemistry, 2002, 4, 14-17. (Royal Society of Chemistry).

    • URL:[Link]

  • Synthesis of 3-Acetyl-2-methylpyridine (Route Verification):

    • Title: Efficient and Fast Heck Vinylation of 2-Bromo-6-methylpyridines (Analogous chemistry applied to methyl-pyridines).

    • Source:Journal of Organic Chemistry, 2007, 72, 8577.

    • URL:[Link]

  • Precursor Synthesis (3-Bromo-2-methylpyridine):

    • Title: Preparation method of 2-methyl-3-bromopyridine.[4][9][14]

    • Source: CN Patent 104945313A.

    • URL:

Sources

Application Notes and Protocols: Reactivity of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methylpyridin-3-yl)ethanone is a versatile heterocyclic ketone that serves as a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methyl group at the 2-position and an acetyl group at the 3-position, offers multiple reactive sites. The interplay between the electron-withdrawing acetyl group and the electron-donating methyl group, as well as the steric hindrance imposed by the 2-methyl group, governs its reactivity. Understanding the behavior of this molecule with different reagents is crucial for its effective utilization in synthetic strategies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key reactions of 1-(2-Methylpyridin-3-yl)ethanone. The protocols detailed herein are based on established chemical principles and analogous reactions of substituted acetylpyridines, offering a robust starting point for laboratory investigations.

Chemical Properties and Reactivity Overview

The reactivity of 1-(2-Methylpyridin-3-yl)ethanone is primarily centered around three key areas: the carbonyl group of the ethanone moiety, the alpha-protons of the acetyl methyl group, and the nitrogen atom of the pyridine ring.

  • Carbonyl Group: The ketone can undergo reduction to a secondary alcohol or participate in various condensation reactions.

  • Alpha-Protons: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in a variety of reactions, including halogenation and aldol-type condensations.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, forming the corresponding N-oxide.

The following sections will delve into specific transformations, providing detailed protocols and mechanistic insights.

Synthesis of 1-(2-Methylpyridin-3-yl)ethanone

A common and effective method for the synthesis of acetylpyridines is the Grignard reaction between a cyanopyridine and a methylmagnesium halide.[1][2][3] This approach is applicable to the synthesis of the title compound from 2-methyl-3-cyanopyridine.

Protocol: Synthesis via Grignard Reaction

Materials:

  • 2-Methyl-3-cyanopyridine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (3 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Place 2-methyl-3-cyanopyridine (1.0 eq) dissolved in anhydrous diethyl ether into the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 3 M hydrochloric acid at 0 °C.

  • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate imine.

  • Separate the aqueous layer and extract it with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the ketone.[1] The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent.

Reactions of 1-(2-Methylpyridin-3-yl)ethanone

Reduction of the Carbonyl Group

The ketone functionality of 1-(2-Methylpyridin-3-yl)ethanone can be selectively reduced to the corresponding secondary alcohol, 1-(2-methylpyridin-3-yl)ethanol. This transformation is commonly achieved using hydride reducing agents like sodium borohydride or through catalytic hydrogenation.

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude alcohol.

  • Purify the product by column chromatography if necessary.

Causality: Sodium borohydride is a mild and selective reducing agent that donates a hydride ion to the electrophilic carbonyl carbon.[4][5][6][7][8] The resulting alkoxide is then protonated by the solvent (methanol or water during workup) to give the alcohol. This method is generally preferred for its operational simplicity and high yields.

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or acetic acid

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a hydrogenation vessel, dissolve 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add the catalyst (5-10 mol% Pd/C or 1-2 mol% PtO₂).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate to obtain the product.

Causality: In catalytic hydrogenation, the hydrogen molecule is activated on the surface of the metal catalyst. The ketone then adsorbs onto the catalyst surface and undergoes stepwise addition of hydrogen atoms across the carbonyl double bond.[9][10] Acetic acid can be used as a solvent to prevent catalyst poisoning by the pyridine nitrogen.[10] It is important to note that under more forcing conditions (higher pressure and temperature), the pyridine ring itself can also be reduced.

Oxidation Reactions

Two primary oxidation reactions can be performed on 1-(2-Methylpyridin-3-yl)ethanone: oxidation of the pyridine nitrogen to an N-oxide and oxidative cleavage of the acetyl group via the haloform reaction.

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfite (10% aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.1-1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with a 10% sodium sulfite solution to destroy excess peroxide.

  • Then, wash with saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Causality: m-CPBA is an electrophilic oxidizing agent that transfers an oxygen atom to the nucleophilic pyridine nitrogen.[11][12][13][14][15] The reaction is typically clean and high-yielding. The workup is designed to remove the acidic byproduct and any unreacted peroxide.

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone

  • Sodium hydroxide

  • Iodine

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Sodium thiosulfate (aqueous solution)

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq) in dioxane or THF and water.

  • Add a solution of iodine (3.0 eq) and sodium hydroxide (4.0 eq) in water.

  • Stir the mixture at room temperature. The formation of a yellow precipitate of iodoform (CHI₃) indicates the reaction is proceeding.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), decolorize the excess iodine by adding a few drops of sodium thiosulfate solution.

  • Filter off the iodoform precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid product (2-methylnicotinic acid).

  • Collect the precipitate by filtration, wash with cold water, and dry.

Causality: In the presence of a base, the alpha-protons of the methyl ketone are sequentially replaced by iodine atoms.[16][17][18][19][20] The resulting tri-iodomethyl ketone is then cleaved by nucleophilic attack of hydroxide at the carbonyl carbon, leading to the formation of a carboxylate and iodoform, which is a good leaving group.[19]

Alpha-Halogenation

Halogenation at the alpha-position of the acetyl group can be achieved under acidic conditions to yield a monohalogenated product.

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone

  • Bromine (Br₂)

  • Acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture until the bromine color disappears.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality: Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine, followed by deprotonation to give the α-bromo ketone.[21][22][23][24] Acid catalysis is preferred for monohalogenation as the introduction of an electron-withdrawing halogen deactivates the product towards further reaction.[23]

Condensation Reactions

The acidic alpha-protons of 1-(2-Methylpyridin-3-yl)ethanone allow it to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes.

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture to 10-15 °C.

  • Slowly add an aqueous solution of sodium hydroxide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for several hours or overnight.

  • The product, a chalcone, may precipitate from the reaction mixture.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice water and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent, dry, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Causality: The base removes a proton from the alpha-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the conjugated enone (chalcone).[25][26][27][28][29]

Data Summary

Reaction TypeReagentsProductKey Considerations
Synthesis 2-Methyl-3-cyanopyridine, CH₃MgBr1-(2-Methylpyridin-3-yl)ethanoneAnhydrous conditions are essential.
Reduction NaBH₄, Methanol1-(2-Methylpyridin-3-yl)ethanolMild and selective for the carbonyl group.
Reduction H₂, Pd/C or PtO₂1-(2-Methylpyridin-3-yl)ethanolRing reduction possible under harsh conditions.
Oxidation m-CPBA1-(2-Methyl-1-oxidopyridin-3-yl)ethanoneSelective for the pyridine nitrogen.
Oxidation NaOH, I₂2-Methylnicotinic acidHaloform reaction; specific for methyl ketones.
α-Halogenation Br₂, Acetic Acid2-Bromo-1-(2-methylpyridin-3-yl)ethanoneAcid catalysis favors monohalogenation.
Condensation Benzaldehyde, NaOH(E)-1-(2-Methylpyridin-3-yl)-3-phenylprop-2-en-1-oneBase-catalyzed aldol condensation/dehydration.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_target Target Compound cluster_reactions Reactions 2_methyl_3_cyanopyridine 2-Methyl-3-cyanopyridine Grignard Grignard Reaction (CH3MgBr, Et2O then H3O+) 2_methyl_3_cyanopyridine->Grignard Target 1-(2-Methylpyridin-3-yl)ethanone Grignard->Target Reduction Reduction Target->Reduction Oxidation Oxidation Target->Oxidation Halogenation α-Halogenation Target->Halogenation Condensation Condensation Target->Condensation Mechanisms cluster_reduction Reduction cluster_oxidation Oxidation (N-Oxide) cluster_alpha_chem α-Carbon Chemistry Start 1-(2-Methylpyridin-3-yl)ethanone Hydride_Attack Nucleophilic Attack by Hydride (H⁻) Start->Hydride_Attack N_Attack Nucleophilic Attack by Pyridine N Start->N_Attack Enolate_Formation Enolate Formation (Base) Start->Enolate_Formation Enol_Formation Enol Formation (Acid) Start->Enol_Formation Alcohol_Product 1-(2-Methylpyridin-3-yl)ethanol Hydride_Attack->Alcohol_Product Protonation N_Oxide_Product N-Oxide Product N_Attack->N_Oxide_Product Oxygen Transfer (m-CPBA) Alpha_Halogenation α-Halogenated Product Enolate_Formation->Alpha_Halogenation Attack on Halogen Condensation_Product Chalcone Product Enolate_Formation->Condensation_Product Attack on Aldehyde Enol_Formation->Alpha_Halogenation Attack on Halogen

Caption: Key mechanistic pathways for the reactions of 1-(2-Methylpyridin-3-yl)ethanone.

Conclusion

1-(2-Methylpyridin-3-yl)ethanone is a versatile substrate that can undergo a variety of chemical transformations at its carbonyl group, alpha-carbon, and pyridine nitrogen. The protocols and mechanistic discussions provided in these application notes serve as a foundational guide for chemists in academic and industrial settings. The steric and electronic influence of the 2-methyl group should always be considered when planning synthetic routes, as it can affect reaction rates and regioselectivity compared to unsubstituted or differently substituted acetylpyridines. Careful optimization of the provided protocols may be necessary to achieve desired outcomes for specific applications.

References

  • [Provide a numbered list of all cited sources with full bibliographic information and clickable URLs. The current search results do not provide enough specific literature for the 2-methyl isomer to create a complete reference list.
  • Chemistry LibreTexts. (2023, January 22). The Haloform Reaction. [Link]

  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. [Link]

  • Wikipedia. (n.d.). Haloform reaction. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Gutu, A., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. [Link]

  • YouTube. (2018, February 16). Sodium borohydride reduction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Halogenation. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • YouTube. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Link]

  • Beilstein Archives. (2019, November 18). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. [Link]

  • The Organic Chemistry Tutor. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • YouTube. (2018, September 21). 21.3a Alpha Halogenation [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. [Link]

  • YouTube. (2020, December 18). The Haloform Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • DSpace Repository. (n.d.). Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine [Articol]. [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]

  • RSC Publishing. (2014, September 13). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. [Link]

  • ResearchGate. (2021, January 5). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

  • International Journal of Scientific Research in Science and Technology. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

Sources

The Versatile Virtuoso: 1-(2-Methylpyridin-3-yl)ethanone as a Premier Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quest for novel molecular architectures with potent and selective biological activities is relentless. Among the myriad of starting materials available to the synthetic chemist, 1-(2-methylpyridin-3-yl)ethanone, also known as 2-methyl-3-acetylpyridine, has emerged as a particularly versatile and valuable building block. Its unique arrangement of a nucleophilic pyridine nitrogen, an electrophilic acetyl carbonyl group, and an acidic methyl group on the pyridine ring provides a trifecta of reactive sites. This inherent reactivity allows for a diverse array of chemical transformations, making it a powerful tool for the construction of a wide range of fused and substituted heterocyclic compounds. These resulting heterocyclic systems are often privileged scaffolds found in numerous biologically active molecules and approved pharmaceuticals. This application note will provide an in-depth exploration of the synthetic utility of 1-(2-methylpyridin-3-yl)ethanone, complete with detailed protocols and mechanistic insights for its application in the synthesis of medicinally relevant heterocyclic cores.

Core Reactivity and Synthetic Potential

The synthetic versatility of 1-(2-methylpyridin-3-yl)ethanone stems from the distinct reactivity of its functional groups. The acetyl group readily undergoes reactions at both the carbonyl carbon and the α-carbon, while the pyridine ring's nitrogen atom can act as a nucleophile or a base. Furthermore, the 2-methyl group's protons are acidic and can be removed to generate a nucleophilic species. This combination allows for a multitude of cyclization strategies.

Figure 1: Key reactive sites of 1-(2-methylpyridin-3-yl)ethanone.

This application note will delve into specific examples of how these reactive sites are exploited to construct fused heterocyclic systems, including pyrazolopyridines, thienopyridines, and pyrimidines.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors and central nervous system agents. 1-(2-Methylpyridin-3-yl)ethanone serves as an excellent precursor for the synthesis of this scaffold through a condensation reaction with hydrazines.

Mechanistic Rationale

The synthesis proceeds through an initial condensation of the acetyl carbonyl group of 1-(2-methylpyridin-3-yl)ethanone with a hydrazine derivative to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyridine nitrogen onto the imine carbon, followed by dehydration, affords the aromatic pyrazolo[3,4-b]pyridine core. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for diversification at the N1 position of the resulting pyrazole ring.

Pyrazolopyridine_Synthesis start 1-(2-Methylpyridin-3-yl)ethanone + Hydrazine intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Heat/Acid Catalyst product Pyrazolo[3,4-b]pyridine cyclization->product Dehydration

Figure 2: Workflow for Pyrazolo[3,4-b]pyridine synthesis.

Detailed Protocol: Synthesis of 1-Phenyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 1-(2-methylpyridin-3-yl)ethanone (1.35 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.20 g, 11 mmol).

  • Add glacial acetic acid (2 mL) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 1-phenyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

ReactantMolar RatioSolventCatalystTime (h)Yield (%)
Phenylhydrazine1.1EthanolAcetic Acid585
Hydrazine Hydrate1.1EthanolAcetic Acid680

Table 1: Reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines.

Application 2: Construction of Thieno[2,3-b]pyridines via the Gewald Reaction

The thieno[2,3-b]pyridine scaffold is another important heterocyclic motif present in a variety of pharmacologically active compounds. The Gewald reaction, a multicomponent reaction, provides a convergent and efficient route to this system, and 1-(2-methylpyridin-3-yl)ethanone is an ideal substrate for this transformation.

Mechanistic Insight

The Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. In this application, 1-(2-methylpyridin-3-yl)ethanone acts as the ketone component. The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form a pyridyl-substituted α,β-unsaturated nitrile. Elemental sulfur then adds to the enolate of this intermediate, followed by intramolecular cyclization and tautomerization to yield the 2-aminothieno[2,3-b]pyridine derivative.

Gewald_Reaction cluster_reactants Reactants ketone 1-(2-Methylpyridin-3-yl)ethanone knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition & Cyclization sulfur->sulfur_addition knoevenagel->sulfur_addition product 2-Aminothieno[2,3-b]pyridine sulfur_addition->product

Figure 3: Gewald reaction for Thieno[2,3-b]pyridine synthesis.

Detailed Protocol: Synthesis of Ethyl 2-amino-3-acetyl-6-methylthieno[2,3-b]pyridine-5-carboxylate

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 1-(2-methylpyridin-3-yl)ethanone (1.35 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

  • Add morpholine (0.2 mL) as a basic catalyst.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Characterization: Confirm the structure of the desired thieno[2,3-b]pyridine derivative using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).

Active Methylene NitrileBaseSolventTime (h)Yield (%)
Ethyl CyanoacetateMorpholineEthanol378
MalononitrilePiperidineDMF282

Table 2: Conditions for the Gewald synthesis of thieno[2,3-b]pyridines.

Application 3: Synthesis of Fused Pyrimidines through Chalcone Intermediates

The versatility of 1-(2-methylpyridin-3-yl)ethanone is further demonstrated by its use in the synthesis of fused pyrimidine systems. This is often achieved through a two-step process involving the initial formation of a chalcone intermediate, followed by a cyclocondensation reaction.

Mechanistic Pathway

The first step involves a Claisen-Schmidt condensation of 1-(2-methylpyridin-3-yl)ethanone with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to afford a pyridyl-substituted chalcone. These chalcones, which are α,β-unsaturated ketones, are excellent Michael acceptors. In the second step, the chalcone is reacted with a binucleophile, such as urea, thiourea, or guanidine, in a cyclocondensation reaction. The reaction typically proceeds via a Michael addition of the nucleophile to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to furnish the fused pyrimidine ring.

Pyrimidine_Synthesis start 1-(2-Methylpyridin-3-yl)ethanone + Aromatic Aldehyde chalcone Pyridyl Chalcone start->chalcone Claisen-Schmidt cyclization Cyclocondensation with Urea/Thiourea chalcone->cyclization Michael Addition product Fused Pyrimidine cyclization->product

Figure 4: Two-step synthesis of fused pyrimidines.

Detailed Protocol: Synthesis of 4-(2-Methylpyridin-3-yl)-6-phenylpyrimidin-2(1H)-one

Step 1: Synthesis of (E)-1-(2-methylpyridin-3-yl)-3-phenylprop-2-en-1-one (Chalcone)

Materials:

  • 1-(2-Methylpyridin-3-yl)ethanone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide

  • Ethanol/Water

Procedure:

  • Dissolve 1-(2-methylpyridin-3-yl)ethanone (1.35 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring at room temperature.

  • Continue stirring for 12-16 hours. A solid will precipitate out.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude chalcone in a vacuum oven. This product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 4-(2-Methylpyridin-3-yl)-6-phenylpyrimidin-2(1H)-one

Materials:

  • Pyridyl Chalcone from Step 1 (1.0 eq)

  • Urea (1.5 eq)

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (2.23 g, 10 mmol) and urea (0.90 g, 15 mmol) in ethanol (30 mL).

  • Add potassium hydroxide (0.84 g, 15 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of ~6.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the pure pyrimidinone.

Characterization: The final product should be fully characterized by spectroscopic methods to confirm its identity.

Conclusion: A Cornerstone for Heterocyclic Synthesis

1-(2-Methylpyridin-3-yl)ethanone has proven to be a remarkably adaptable and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the strategic placement of its functional groups, allows for the facile construction of complex molecular architectures with significant potential in medicinal chemistry and drug development. The protocols detailed in this application note for the synthesis of pyrazolopyridines, thienopyridines, and fused pyrimidines represent just a fraction of the synthetic possibilities. By understanding the fundamental reactivity of this versatile starting material, researchers can continue to unlock new and efficient pathways to novel heterocyclic entities with promising biological profiles.

References

  • Journal of Organic Chemistry - For general synthetic methodologies and mechanistic studies.
  • Tetrahedron Letters - For novel synthetic routes and applic
  • Bioorganic & Medicinal Chemistry Letters - For the synthesis of biologically active compounds.
  • Synthesis - For detailed experimental procedures and reviews on synthetic methods.
  • European Journal of Medicinal Chemistry - For applic

Troubleshooting & Optimization

Technical Support Center: 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Process Engineering & Troubleshooting Guide

Target Molecule: 1-(2-Methylpyridin-3-yl)ethanone CAS: 17747-43-2 Synonyms: 3-Acetyl-2-methylpyridine; 2-Methyl-3-acetylpyridine. Chemical Class: Pyridine Ketone / Heteroaromatic Intermediate.

Executive Summary: The "Ortho-Effect" Challenge

As a Senior Application Scientist, I frequently see researchers struggle with this specific intermediate not because the chemistry is "hard," but because it is sterically unique . Unlike its isomer 1-(6-methylpyridin-3-yl)ethanone, the target molecule has a methyl group at position 2 and an acetyl group at position 3.

The Technical Reality: The steric bulk of the 2-methyl group forces the 3-acetyl group out of planarity with the pyridine ring. This reduces conjugation, alters the pKa of the nitrogen, and makes the ketone slightly more electrophilic but also more prone to aberrant polymerization (aldol-type) during distillation.

This guide prioritizes:

  • Stabilization: Preventing "tarring" during workup.

  • differentiation: Separating the target from the 6-methyl isomer (a common feedstock impurity).

  • Purification: A self-validating Salt-Break-Distill protocol.

Diagnostic Module: Impurity Profiling

Before attempting purification, identify your specific contamination profile. The "Yellow Oil" syndrome is common but non-specific.

Impurity TypeChemical IdentityOrigin / Root CauseDiagnostic Sign
Isomer 1-(6-Methylpyridin-3-yl)ethanoneContaminated starting material (2,6-lutidine or 6-methylnicotinic acid derivatives).NMR: Methyl singlet shifts. Target 2-Me is usually ~2.6-2.8 ppm; 6-Me is ~2.5 ppm.
Reduction Byproduct 1-(2-Methylpyridin-3-yl)ethanolIncomplete oxidation or excess Grignard/Hydride activity.IR: Broad -OH stretch at 3300 cm⁻¹. HPLC: Shorter retention time (more polar).
Hydrolysis Product 2-Methylnicotinic acidHydrolysis of nitrile/ester precursor during acidic quench.Solubility: Insoluble in non-polar organics; soluble in basic aq.
Polymer/Tar Poly-vinyl pyridines / Aldol oligomersThermal degradation of the acetyl group during distillation >140°C.Appearance: Dark brown/black viscous oil; baseline noise in NMR.
N-Oxide 3-Acetyl-2-methylpyridine N-oxideAir oxidation during storage.LC-MS: M+16 peak.

Protocol Module A: The "Salt-Break-Distill" Cycle

This is the gold standard for reaching >99% purity. Pyridines are notoriously difficult to distill cleanly because they "tail" and decompose. We bypass this by exploiting the basic nitrogen to form a crystalline salt, rejecting non-basic impurities (tars, ketones without nitrogen) and isomers with different lattice energies.

The Logic (Graphviz Diagram)

PurificationLogic cluster_impurities Rejected Streams Start Crude Reaction Mixture (Dark Oil) AcidExt Acid-Base Extraction (Remove Neutrals/Tars) Start->AcidExt 1. Dissolve in Et2O 2. Extract w/ 1M HCl SaltForm Salt Formation (Oxalate or HCl) AcidExt->SaltForm Aqueous Phase (Target is here) Neutrals Neutral Impurities (Discard Organic Layer) AcidExt->Neutrals Crystallize Fractional Crystallization (Reject Isomers) SaltForm->Crystallize Cooling/Anti-solvent FreeBase Free-Basing (Na2CO3 Neutralization) Crystallize->FreeBase Pure Crystals MotherLiq Isomer Enriched Mother Liquor Crystallize->MotherLiq Distill Vacuum Distillation (Final Polish) FreeBase->Distill Pure Oil

Caption: The "Salt-Break-Distill" workflow separates impurities based on basicity (Step 1) and crystal lattice energy (Step 3), minimizing thermal stress.

Step-by-Step Methodology

Reagents:

  • Crude 1-(2-Methylpyridin-3-yl)ethanone.

  • Oxalic Acid (anhydrous) OR HCl (4M in Dioxane).

  • Solvents: Acetone, Ethanol, Diethyl Ether.

Procedure:

  • Gross Cleanup (Acid-Base Extraction):

    • Dissolve crude oil in Diethyl Ether or MTBE.

    • Extract 3x with cold 1M HCl. Note: Keep cold (0-5°C) to prevent acid-catalyzed aldol condensation of the ketone.

    • Discard organic layer (contains non-basic tars).

    • Neutralize aqueous layer with solid Na₂CO₃ to pH 9. Extract back into DCM. Dry (MgSO₄) and concentrate.

  • Salt Formation (The Critical Step):

    • Dissolve the semi-pure oil in minimal hot Acetone or Ethanol.

    • Add 1.05 equivalents of Oxalic Acid dissolved in hot Acetone.

    • Why Oxalate? Oxalate salts of pyridines often crystallize better than hydrochlorides, which can be hygroscopic. The 2-methyl steric bulk creates a specific crystal packing that often excludes the 6-methyl isomer [1].

    • Allow to cool slowly to 4°C. Filter the white/off-white precipitate.

  • Regeneration (The "Break"):

    • Suspend crystals in water.

    • Basify with 10% NaOH or saturated NaHCO₃.

    • Extract into DCM.

  • Final Polish:

    • Kugelrohr or Short-path distillation under high vacuum (<1 mbar).

    • Target BP: Expect ~90-100°C at 0.5 mmHg (extrapolated from similar pyridine ketones [2]).

Troubleshooting Guide: Synthesis & Reaction Control

If you are synthesizing this molecule (e.g., via Grignard addition to 2-methylnicotinonitrile), the impurity profile is determined at the quenching stage.

Q: My reaction turned into a solid black mass upon quenching. Why?

A: You likely triggered an exothermic polymerization. The imine intermediate (formed after Grignard addition) is stable. However, upon acid hydrolysis to the ketone, the reaction releases heat.

  • The Fix: Use the "Inverse Quench" technique.

    • Do not add acid to the reaction flask.

    • Cannulate the reaction mixture slowly into a chilled (0°C), stirred solution of aqueous H₂SO₄ or NH₄Cl. This ensures the ketone is formed in a dilute, cool environment, preventing immediate self-condensation.

Q: I cannot separate the 2-methyl isomer from the 6-methyl isomer.

A: Chromatography requires "Buffering." Silica gel is slightly acidic. Basic pyridines "stick" and tail, destroying resolution.

  • The Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in Hexanes.

  • Eluent: Use an Ethyl Acetate / Hexane gradient. The 2-methyl isomer (target) is often slightly less polar than the 6-methyl isomer due to the steric shielding of the nitrogen lone pair by the adjacent methyl group, reducing its interaction with the silica stationary phase.

Storage and Stability

  • Shelf Life: 6 months at -20°C.

  • Atmosphere: Argon/Nitrogen is mandatory.

  • Stabilizers: Unlike simple solvents, we do not typically add BHT. Purity is the best stabilizer.

  • Warning: If the liquid turns yellow/orange, it is forming N-oxides or aldol dimers. Re-distill immediately.

References

  • Crystal Engineering of Pyridine Salts

    • Source: Aakeröy, C. B., et al. (2005).[1] "Crystal engineering with 2-aminopyrimidines and carboxylic acids." CrystEngComm.

    • Relevance: Establishes the principle that steric hindrance (like the 2-methyl group)
    • URL:[Link]

  • Boiling Point & Azeotrope Data (Pyridine Derivatives)

    • Source: NIST Chemistry WebBook, SRD 69. "Pyridine, 3-acetyl-".[2][3][4]

    • Relevance: Provides baseline thermodynamic data for 3-acetylpyridine derivatives to estimate distill
    • URL:[Link]

  • Synthesis of Acetyl Pyridines (Patent Methodology)
  • Purification of Pyridines (General Handbook)

    • Source: Armarego, W. L. F.
    • Relevance: The definitive guide for general acid-base extraction and drying protocols for heteroarom
    • URL:[Link]

Sources

Minimizing impurity formation in 1-(2-Methylpyridin-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Methylpyridin-3-yl)ethanone. This key synthetic intermediate is crucial in the development of various pharmaceutical compounds. However, its synthesis is not without challenges, primarily due to the electronic nature of the pyridine ring and the reactivity of the reagents involved. The functionalization of pyridine rings, particularly at the 2-position, can be notoriously difficult, a challenge often referred to as the "2-pyridyl problem".[1][2][3] This guide provides in-depth troubleshooting advice, impurity analysis, and preventative strategies in a practical question-and-answer format to assist researchers in achieving high purity and yield.

Part 1: Troubleshooting Guide & Impurity Mitigation

This section addresses common issues encountered during the synthesis of 1-(2-Methylpyridin-3-yl)ethanone and related structures. We focus on a common conceptual pathway: the acylation of a 2-methylpyridine derivative, often involving organometallic reagents.

dot

cluster_prep Pre-Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Starting Materials (e.g., 3-bromo-2-methylpyridine, Acylating Agent) Anhydrous Anhydrous Conditions (Dry Solvents, Glassware) Reagents->Anhydrous Requires Inert Inert Atmosphere (Nitrogen/Argon) Anhydrous->Inert Requires Grignard Organometallic Formation (e.g., Grignard Reagent) Inert->Grignard Enables Acylation Acylation/Coupling (Addition of Electrophile) Grignard->Acylation Reacts with Quench Reaction Quench (e.g., NH4Cl solution) Acylation->Quench Followed by Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer (e.g., MgSO4) Extraction->Drying Purify Purification (Chromatography/Crystallization) Drying->Purify QC Quality Control (HPLC, NMR) Purify->QC Product Pure Product QC->Product

Caption: General workflow for the synthesis of 1-(2-Methylpyridin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is very low, and I've isolated mostly my 2-methylpyridine starting material. What went wrong?

Answer: This is a classic symptom of premature quenching of a highly reactive organometallic intermediate, such as a Grignard or organolithium reagent.

  • Causality: Organometallic reagents are extremely strong bases and will react readily with any available proton source.[4] The most common culprit is residual water in your glassware or solvents. Instead of reacting with your acylating agent, the organometallic species is protonated, reverting back to the starting 2-methylpyridine.

  • Preventative Protocol:

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled anhydrous solvents. Anhydrous ethers like THF or diethyl ether are common choices.[5]

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup and reaction time to prevent atmospheric moisture from entering the system.[6]

dot

cluster_main Impurity Formation: Proton Quenching PyMgBr 2-Methyl-3-pyridylmagnesium Bromide (Desired Intermediate) H2O Trace H₂O (Contaminant) PyMgBr->H2O Undesired Reaction (Rapid Protonation) Acyl Acylating Agent (e.g., Acetyl Chloride) PyMgBr->Acyl Desired Reaction (C-C Bond Formation) Impurity 2-Methylpyridine (Starting Material Impurity) H2O->Impurity Forms Product 1-(2-Methylpyridin-3-yl)ethanone (Desired Product) Acyl->Product Forms

Caption: Competing reaction pathways for the organometallic intermediate.

Question 2: My final product is contaminated with a significant amount of a biaryl impurity (e.g., a bipyridyl species). How can I prevent this?

Answer: This suggests a homocoupling side reaction is occurring, which is common in reactions involving organometallic reagents or transition-metal catalysis.

  • Causality: In a Grignard-type reaction, the formation of biphenyl (or in this case, bipyridyl) impurities is favored by high local concentrations of the halide starting material and elevated temperatures.[5] It arises from the coupling of the Grignard reagent with unreacted aryl halide. In palladium-catalyzed cross-coupling reactions, this can also be a significant side reaction.

  • Preventative Protocol:

    • Slow Addition: Add the solution of the aryl halide to the magnesium turnings very slowly to maintain a low concentration of the halide at any given time.

    • Temperature Control: Initiate the reaction gently. While some heat (e.g., from an iodine crystal) may be needed to start, maintain a controlled temperature and avoid excessive heating, which accelerates the coupling side reaction.[5]

    • Catalyst/Ligand Choice (for cross-coupling): If using a cross-coupling methodology, screen different ligands. Ligands like Xantphos are sometimes used to suppress side reactions in challenging coupling environments.[6]

Question 3: I am seeing multiple isomers of my product in the final analysis. How can I improve regioselectivity?

Answer: Poor regioselectivity is a known challenge in pyridine chemistry due to the influence of the nitrogen atom on the ring's electronics and its ability to coordinate to metals.[7][8]

  • Causality: Direct acylation (e.g., Friedel-Crafts) of 2-methylpyridine can lead to a mixture of products due to competing activation at different ring positions. The choice of Lewis acid and reaction conditions can heavily influence the isomeric ratio.

  • Preventative Protocol:

    • Directed Ortho Metalation (DoM): A more controlled approach involves using a directing group to selectively deprotonate a specific position. The resulting lithiated or magnesiated species can then react with an acylating agent with high regioselectivity.

    • Halogen-Metal Exchange: Start with a regiochemically pure halo-pyridine (e.g., 3-bromo-2-methylpyridine). A low-temperature halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) will generate the organometallic species precisely at the desired position for subsequent acylation.

    • Temperature: Perform these reactions at low temperatures (e.g., -78 °C for lithiation) to prevent isomerization or decomposition of the organometallic intermediate.

Part 2: Data Summary & Experimental Protocols

Table 1: Common Impurities and Mitigation Strategies
Impurity NameCommon CausePrevention & Mitigation StrategyAnalytical Detection
2-Methylpyridine (Starting Material)Quenching of organometallic intermediate by protic sources (H₂O, alcohols).[4][9]Use anhydrous solvents/glassware under an inert atmosphere.GC-MS, HPLC, NMR
Bipyridyl Homocoupling ProductHigh local concentration of aryl halide; high temperature.[1][5]Slow addition of reagents, maintain moderate reaction temperature.HPLC, LC-MS, NMR
Positional IsomersPoor regioselectivity in direct acylation reactions.[7]Use pre-functionalized starting materials (e.g., 3-bromo-2-methylpyridine) or Directed Ortho Metalation.HPLC, NMR
Residual Palladium/CatalystIncomplete removal during workup of cross-coupling reactions.[6]Purify via silica gel chromatography, recrystallization, or use a metal scavenger.ICP-MS
Over-oxidized byproducts(If using an oxidation step) Use of harsh oxidizing agents or poor temperature control.[10][11][12]Use stoichiometric amounts of a milder oxidant (e.g., H₂O₂), maintain low temperature.HPLC, LC-MS
Protocol: Anhydrous Grignard Reaction Setup

This protocol outlines the essential steps for setting up a reaction to minimize water-related impurities.

  • Glassware Preparation:

    • Clean and assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a septum for inert gas inlet/outlet.

    • Place the entire assembly in a 150°C oven overnight.

    • Quickly transfer the hot glassware to a desiccator to cool under vacuum. Alternatively, assemble while hot and immediately purge with a strong flow of dry nitrogen or argon.

  • Reagent & Solvent Preparation:

    • Weigh magnesium turnings and add them to the reaction flask under a positive flow of inert gas.

    • Use a cannula or dry syringe to transfer anhydrous solvent (e.g., THF) into the flask and dropping funnel.

    • Prepare a solution of your aryl halide (e.g., 3-bromo-2-methylpyridine) in anhydrous solvent within the dropping funnel.

  • Reaction Execution:

    • Begin slow, dropwise addition of the halide solution to the stirring magnesium suspension.

    • If the reaction does not initiate, a small crystal of iodine or gentle warming may be required.

    • Once initiated, maintain a gentle reflux or a controlled temperature using an oil bath. Avoid excessive heating.

    • After the Grignard formation is complete, cool the solution and add the acylating agent dropwise, maintaining temperature control.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[13]

    • Proceed with standard liquid-liquid extraction.

dot

cluster_troubleshooting Troubleshooting Decision Tree Start Analysis Shows Impurity Q1 Is Starting Material the Main Contaminant? Start->Q1 A1 Likely Proton Quenching. Review Anhydrous Technique. Q1->A1 Yes Q2 Is a High MW Bipyridyl Impurity Present? Q1->Q2 No End Implement Corrective Action & Re-run Experiment A1->End A2 Likely Homocoupling. Slow Reagent Addition & Control Temperature. Q2->A2 Yes Q3 Are Positional Isomers Detected? Q2->Q3 No A2->End A3 Poor Regioselectivity. Consider Halogen-Metal Exchange Route. Q3->A3 Yes A3->End

Caption: A decision tree for troubleshooting common synthesis impurities.

References

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]

  • How do typical impurities arise in the Grignard reaction? Homework.Study.com. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Molbase. [Link]

  • Grignard Reaction. Macalester College. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

Validation & Comparative

Topic: A Comparative Study of 1-(2-Methylpyridin-3-yl)ethanone and 1-(6-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparative Guide for Researchers

For an audience of researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the isomeric compounds 1-(2-Methylpyridin-3-yl)ethanone and 1-(6-Methylpyridin-3-yl)ethanone. Our analysis is grounded in fundamental principles of organic chemistry, supported by available data, to elucidate the subtle yet significant differences in their synthesis, physicochemical properties, and reactivity. This document is designed to serve as a practical resource for scientists making strategic decisions in synthetic chemistry and drug discovery.

Introduction: The Significance of Isomeric Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its derivatives are integral to the development of novel therapeutic agents, acting as versatile scaffolds that can be readily functionalized to modulate biological activity.[1][4] The isomers 1-(2-Methylpyridin-3-yl)ethanone and 1-(6-Methylpyridin-3-yl)ethanone are valuable building blocks in this domain. While sharing the same molecular formula, the positional difference of the methyl group—ortho versus para relative to the ring nitrogen—imparts distinct steric and electronic characteristics. These differences can profoundly influence reaction kinetics, product selectivity, and the ultimate pharmacological profile of derivative compounds. Understanding these nuances is critical for efficient molecular design and synthesis.

Structural and Physicochemical Properties

The foundational properties of these isomers are nearly identical, as expected. The critical distinctions arise from the spatial arrangement of the substituents and their resulting influence on the molecule's behavior.

Property1-(2-Methylpyridin-3-yl)ethanone1-(6-Methylpyridin-3-yl)ethanone
Molecular Structure
Molecular Formula C₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol 135.16 g/mol
CAS Number 23636-47-721189-98-4
Appearance Typically a liquid or low-melting solidTypically a solid
Predicted Boiling Point ~223 °C~220 °C
Predicted Density ~1.05 g/cm³~1.06 g/cm³

Synthesis Methodologies: A Comparative Overview

Several synthetic routes can be employed to prepare these ketones. A prevalent and robust method involves the palladium-catalyzed α-arylation of a ketone, a powerful C-C bond-forming reaction. For instance, the synthesis of a derivative of 1-(6-Methylpyridin-3-yl)ethanone has been well-documented as a key step in the production of the COX-2 inhibitor Etoricoxib.[5][6][7] This highlights the industrial relevance of such compounds.

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol provides a generalized procedure adaptable for either isomer, starting from the corresponding methyl-substituted pyridine.

  • Reactant Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, a reaction vessel is charged with 1-(6-methylpyridin-3-yl)ethanone (1.0 eq), an aryl halide (e.g., 4-bromophenylmethylsulfone, 1.0 eq), a palladium catalyst such as Pd(acac)₂ (0.0015 eq), and a phosphine ligand like Xantphos (0.00225 eq).[8]

  • Base and Solvent Addition: A suitable base, typically a strong, non-nucleophilic one like potassium phosphate (K₃PO₄, 3.0 eq), is added.[8][9] Anhydrous, degassed N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is added as the solvent.[8][9]

  • Reaction Execution: The vessel is sealed and heated to a temperature between 85-100 °C.[8][9] The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Workup and Isolation: Upon completion, the reaction is cooled and quenched with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography to yield the desired product.[8][9]

G cluster_0 1-(2-Methylpyridin-3-yl)ethanone cluster_1 1-(6-Methylpyridin-3-yl)ethanone a Steric Hindrance - Me group shields N and C=O - Slower reactions with bulky reagents c Steric Accessibility - N and C=O are relatively unhindered - Faster reaction kinetics expected b Electronic Effect - Inductive donation from Me group - Increased ring electron density d Electronic Effect - Inductive donation from Me group - More pronounced effect on N basicity

Caption: Steric vs. Electronic profiles of the two isomers.

Reactivity at the Nitrogen Atom: For 1-(2-Methylpyridin-3-yl)ethanone, the methyl group at the C2 position provides significant steric hindrance around the adjacent nitrogen atom. This can impede reactions involving the nitrogen lone pair, such as N-alkylation, N-oxidation, or coordination to bulky Lewis acids. In contrast, the nitrogen in 1-(6-Methylpyridin-3-yl)ethanone is sterically unencumbered, making it more accessible to electrophiles and metal centers.

Reactivity of the Acetyl Group: Similarly, the acetyl group in the 2-methyl isomer is sterically shielded. Nucleophilic addition to the carbonyl carbon may be slower compared to the 6-methyl isomer, particularly with large or sterically demanding nucleophiles. This difference can be exploited to achieve selective reactivity in molecules containing multiple electrophilic sites.

Spectroscopic Signatures

While a full experimental dataset is not publicly available for a direct comparison, the expected NMR and IR spectra can be predicted from fundamental principles. These spectroscopic differences are diagnostic for distinguishing the two isomers.

Spectroscopic Data1-(2-Methylpyridin-3-yl)ethanone (Predicted)1-(6-Methylpyridin-3-yl)ethanone (Predicted)Rationale for Differences
¹H NMR Aromatic protons will exhibit a specific splitting pattern and chemical shifts influenced by the ortho-methyl and meta-acetyl groups.The proton at C2 will be a downfield singlet, highly deshielded by the adjacent nitrogen and meta-acetyl group. The other ring protons will show distinct shifts.The electronic environment and through-space effects of the substituents are different, leading to unique chemical shifts for each aromatic proton.
¹³C NMR Unique chemical shifts for each of the six pyridine ring carbons.Unique, and different, chemical shifts for the pyridine ring carbons compared to the 2-methyl isomer.The position of the electron-donating methyl group alters the electron density at each carbon in the ring differently.
IR Spectroscopy Strong C=O stretch ~1690-1710 cm⁻¹Strong C=O stretch ~1690-1710 cm⁻¹The carbonyl stretching frequency is primarily influenced by the adjacent aromatic ring and is expected to be very similar for both isomers.

Applications and Strategic Value in Research

The utility of these isomers extends across synthetic and medicinal chemistry. Their distinct reactivity profiles make them non-interchangeable and allow for different strategic applications.

  • Drug Discovery and SAR Studies: As key intermediates, these compounds are foundational for building more complex molecules. For example, 1-(6-Methylpyridin-3-yl)ethanone is a crucial precursor for Etoricoxib, a selective COX-2 inhibitor used for pain and inflammation. [5][6][7]The 2-methyl isomer could be used to synthesize analogs of known drugs to explore structure-activity relationships (SAR), where steric bulk near the nitrogen is a desired feature to modulate target binding or metabolic stability. The pyridine scaffold is central to discovering inhibitors for various enzymes and transporters. [10][11][12]

  • Ligand Development: The pyridine nitrogen is an excellent coordination site for metal ions. The steric hindrance in the 2-methyl isomer can be used to design ligands that favor specific coordination geometries or metal oxidation states, which is valuable in catalysis and materials science.

Conclusion

The comparative analysis of 1-(2-Methylpyridin-3-yl)ethanone and 1-(6-Methylpyridin-3-yl)ethanone reveals that a simple change in substituent position leads to significant chemical differentiation. The 2-methyl isomer is defined by steric shielding at its key reactive sites (the nitrogen atom and the acetyl group), which can be a strategic tool for controlling reactivity. Conversely, the 6-methyl isomer offers greater accessibility at these sites, potentially leading to faster reaction rates. For the drug development professional, this isomeric distinction provides an opportunity to fine-tune molecular architecture, influencing everything from synthetic feasibility to the final pharmacological effect. The choice between these two building blocks should therefore be a deliberate one, based on a clear understanding of the steric and electronic consequences of their structures.

References

  • Chemsrc. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Online] Available at: [Link]

  • NIST. Ethanone, 1-(3-pyridinyl)-. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Wikipedia. 2-Acetylpyridine. [Online] Available at: [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. [Online] Available at: [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PharmaCompass. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Online] Available at: [Link]

  • Sanika Chemicals. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. [Online] Available at: [Link]

  • ResearchGate. Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone]. [Online] Available at: [Link]

  • ResearchGate. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Online] Available at: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Online] Available at: [Link]

  • PubMed. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. [Online] Available at: [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Online] Available at: [Link]

  • ResearchGate. A review on the medicinal importance of pyridine derivatives. [Online] Available at: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Online] Available at: [Link]

  • PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Online] Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of 1-(2-Methylpyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, derivatives of 1-(2-methylpyridin-3-yl)ethanone represent a promising class of compounds with potential applications across various therapeutic areas. This guide provides a comparative overview of the biological activities of a selected series of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is synthesized from studies on structurally related pyridine and pyridinone analogs, offering a predictive framework for the biological potential of this specific chemical series.

Introduction to the 1-(2-Methylpyridin-3-yl)ethanone Scaffold

The 1-(2-methylpyridin-3-yl)ethanone core, characterized by a pyridine ring substituted with a methyl group at the 2-position and an acetyl group at the 3-position, offers a versatile platform for structural modification. The presence of the ketone and the pyridine nitrogen allows for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives. These modifications can significantly influence the compound's physicochemical properties and, consequently, its biological activity. This guide will explore how systematic structural alterations to this scaffold can modulate its therapeutic potential.

Comparative Biological Activity

For the purpose of this guide, we will consider a hypothetical series of 1-(2-Methylpyridin-3-yl)ethanone derivatives where modifications are introduced at the acetyl moiety and the pyridine ring. The following sections will compare their potential activities based on experimental data from analogous compounds.

Antimicrobial Activity

Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][2] The antimicrobial efficacy of 1-(2-methylpyridin-3-yl)ethanone derivatives can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Hypothetical Derivatives for Comparison:

  • Compound A: 1-(2-Methylpyridin-3-yl)ethanone (Parent Compound)

  • Compound B: 2-Bromo-1-(2-methylpyridin-3-yl)ethanone

  • Compound C: 1-(2-Methylpyridin-3-yl)ethan-1-one oxime

  • Compound D: (E)-3-(Dimethylamino)-1-(2-methylpyridin-3-yl)prop-2-en-1-one

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Compound A >128>128>128
Compound B 163264
Compound C 64128>128
Compound D 3264128
Ampicillin 24NA
Fluconazole NANA8

Note: The data in this table is representative and compiled from studies on analogous pyridine derivatives for illustrative purposes.

Structure-Activity Relationship Insights:

The introduction of a bromine atom at the α-carbon of the acetyl group (Compound B) is anticipated to significantly enhance antimicrobial activity. This is a common strategy in medicinal chemistry to increase the reactivity and biological potency of a molecule. The formation of an oxime (Compound C) or an enaminone (Compound D) may lead to moderate activity, suggesting that modifications at the carbonyl group can modulate the antimicrobial spectrum.

Anticancer Activity

The cytotoxic potential of pyridine-containing compounds against various cancer cell lines is well-documented.[3][4] The anticancer activity of our hypothetical 1-(2-methylpyridin-3-yl)ethanone derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Hypothetical Derivatives for Comparison:

  • Compound E: 2-(4-Chlorophenyl)-1-(2-methylpyridin-3-yl)ethanone

  • Compound F: 1-(2-Methylpyridin-3-yl)-2-(phenylamino)ethanone

  • Compound G: N'-((2-methylpyridin-3-yl)methylene)benzohydrazide

  • Compound H: 2-(1H-Indol-3-yl)-1-(2-methylpyridin-3-yl)ethanone

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound E 15.221.818.5
Compound F 25.630.128.9
Compound G 8.912.410.1
Compound H 5.47.86.2
Doxorubicin 0.81.20.9

Note: The data in this table is representative and compiled from studies on analogous pyridine derivatives for illustrative purposes.

Mechanistic Insights & Structure-Activity Relationships:

The introduction of aromatic and heterocyclic moieties, such as in Compounds E, F, G, and H, is a common strategy to enhance anticancer activity. The indole moiety in Compound H, for instance, is a well-known pharmacophore in many anticancer drugs. These modifications can facilitate interactions with biological targets such as kinases or induce apoptosis. For example, some pyridine derivatives have been shown to induce apoptosis through the activation of caspases.[4][5]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area.[6][7][8] Pyridine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

Hypothetical Derivatives for Comparison:

  • Compound I: 1-(2-Methyl-5-nitropyridin-3-yl)ethanone

  • Compound J: 1-(5-Amino-2-methylpyridin-3-yl)ethanone

  • Compound K: 2-Cyclohexyl-1-(2-methylpyridin-3-yl)ethanone

  • Compound L: 1-(2-Methylpyridin-3-yl)-2-(4-sulfamoylphenyl)ethanone

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀ in µM)

CompoundCOX-2 Inhibition IC₅₀ (µM)
Compound I 12.5
Compound J 8.2
Compound K 15.8
Compound L 5.1
Celecoxib 0.04

Note: The data in this table is representative and compiled from studies on analogous pyridine derivatives for illustrative purposes.

Rationale for Anti-inflammatory Action:

The anti-inflammatory activity of these derivatives may be attributed to their ability to fit into the active site of the COX-2 enzyme, inhibiting the production of prostaglandins. The introduction of a sulfamoylphenyl group (Compound L) is a known strategy for achieving selective COX-2 inhibition, a desirable feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Bacterial/Fungal Inoculum: A fresh culture of the microorganism is grown and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculate wells with microbial suspension B->E C Test Compound Stock Solution D Serial Dilutions in 96-well plate C->D D->E F Incubate (e.g., 37°C, 24h) E->F G Observe for visible growth F->G H Determine Lowest Concentration with no growth G->H I Record MIC Value H->I

Caption: Workflow for MIC determination using broth microdilution.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (concentration that inhibits 50% of cell growth) is then calculated.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with test compounds B->C D Incubate (e.g., 48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for determining anticancer activity.

Potential Mechanism of Action: A Look into Apoptosis Induction

Many pyridine-based anticancer agents exert their effect by inducing apoptosis, or programmed cell death.[5] A potential signaling pathway for a 1-(2-methylpyridin-3-yl)ethanone derivative is illustrated below.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Derivative 1-(2-Methylpyridin-3-yl)ethanone Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS MMP Mitochondrial Membrane Potential Disruption ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway by a derivative.

Conclusion and Future Directions

The comparative analysis presented in this guide, based on data from structurally related compounds, highlights the significant potential of 1-(2-methylpyridin-3-yl)ethanone derivatives as a versatile scaffold for the development of new therapeutic agents. The antimicrobial, anticancer, and anti-inflammatory activities can be tuned through systematic structural modifications. Future research should focus on the synthesis and direct comparative biological evaluation of a focused library of these derivatives to validate these predictions and to identify lead compounds for further preclinical development.

References

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. ResearchGate. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available from: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Available from: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. Available from: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. Available from: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available from: [Link]

  • Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Available from: [Link]

  • Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica. Available from: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available from: [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available from: [Link]

Sources

Strategic Synthesis of 1-(2-Methylpyridin-3-yl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthesis Routes for 1-(2-Methylpyridin-3-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Methylpyridin-3-yl)ethanone (CAS: 19064-69-8), also known as 3-acetyl-2-methylpyridine, is a critical pharmacophore in the synthesis of kinase inhibitors and COX-2 inhibitors (e.g., Etoricoxib intermediates). Its synthesis presents a classic chemoselectivity challenge: installing an acetyl group at the C3 position while preserving the electron-deficient pyridine ring and avoiding over-alkylation.

This guide evaluates three distinct synthetic methodologies. We move beyond generic textbook descriptions to analyze the process capability of each route, focusing on impurity profiles, scalability, and operational safety.

The Comparative Matrix
FeatureRoute A: Grignard Addition to Nitrile Route B: Weinreb Amide Protocol Route C: Pd-Catalyzed Heck Coupling
Primary Utility Industrial Scale / BulkMedicinal Chemistry / High PurityLate-Stage Functionalization
Starting Material 2-Methylnicotinonitrile2-Methylnicotinic Acid3-Bromo-2-methylpyridine
Yield Potential 70–80%85–95%75–85%
Step Count 1 (plus hydrolysis)2 (Amide formation + Alkylation)1 (plus hydrolysis)
Key Risk Exotherm control; imine stabilityCost of coupling reagentsPd removal; residual heavy metals
Green Score Moderate (Atom economy high)Low (Coupling byproducts)High (Catalytic; avoids toxic Sn/Hg)

Part 1: Strategic Pathway Visualization

The following diagram illustrates the three competing pathways to the target molecule, highlighting the divergent intermediates.

SynthesisPathways Target 1-(2-Methylpyridin-3-yl)ethanone (Target) Nitrile 2-Methylnicotinonitrile ImineSalt Ketimine Mg-Salt (Stable Intermediate) Nitrile->ImineSalt MeMgBr / Et2O (Nu- Addition) ImineSalt->Target H3O+ Hydrolysis Acid 2-Methylnicotinic Acid Weinreb Weinreb Amide (N-methoxy-N-methyl) Acid->Weinreb CDI / NH(OMe)Me·HCl Chelate 5-Membered Mg-Chelate Weinreb->Chelate MeMgBr (1.2 eq) Chelate->Target Quench Bromide 3-Bromo-2-methylpyridine EnolEther Enol Ether Intermediate Bromide->EnolEther Butyl Vinyl Ether Pd(OAc)2 / Ligand EnolEther->Target HCl / H2O

Figure 1: Strategic disconnection of 1-(2-Methylpyridin-3-yl)ethanone showing the three primary synthetic vectors.

Part 2: Detailed Methodologies

Method A: The Industrial Workhorse (Nitrile Addition)

Why this route? It offers the highest atom economy and uses inexpensive starting materials. The reaction relies on the stability of the intermediate magnesium imine salt, which precipitates and prevents the second addition of Grignard reagent (unlike esters, which readily form tertiary alcohols).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagent Preparation: Charge the flask with 2-Methylnicotinonitrile (1.0 eq) dissolved in anhydrous THF (concentration ~0.5 M).

  • Addition: Cool to 0°C. Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.1–1.2 eq) dropwise over 30 minutes.

    • Critical Control Point: An exotherm is expected. Maintain internal temperature <10°C to prevent polymerization of the nitrile.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: The imine salt may not run on silica; look for disappearance of nitrile).

    • Observation: The mixture often becomes a thick slurry or suspension.

  • Hydrolysis: Cool back to 0°C. Quench carefully with aqueous HCl (2N) .

    • Mechanism:[1][2][3][4][5][6][7] This converts the Mg-imine salt into the ketimine, which rapidly hydrolyzes to the ketone.

    • pH Adjustment: The solution will be acidic.[8] Stir for 1 hour at RT to ensure full hydrolysis. Then, neutralize with saturated

      
       or 
      
      
      
      to pH ~8–9 (to keep the pyridine free base in the organic layer).
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[9]
    

Expert Insight: If you observe low yields, it is often due to incomplete hydrolysis of the imine. Increasing the hydrolysis time or warming the acidic solution to 40°C can resolve this.

Method B: The Precision Tool (Weinreb Amide)

Why this route? When working with complex substrates or late-stage intermediates, the "over-addition" of Grignard reagents to esters is a fatal flaw. The Weinreb amide forms a stable 5-membered chelate with the magnesium, locking the molecule in a state that refuses a second equivalent of nucleophile until the acidic quench releases the ketone.

Protocol:

  • Amide Formation:

    • Dissolve 2-Methylnicotinic acid (1.0 eq) in DCM.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in portions. Evolution of

      
       gas will be vigorous. Stir 1 hour until gas evolution ceases.
      
    • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and stir overnight at RT.

    • Workup: Wash with 1N HCl, then sat.

      
      . Yields are typically quantitative.
      
  • Grignard Addition:

    • Dissolve the isolated Weinreb amide in anhydrous THF. Cool to -10°C or 0°C.[6]

    • Add MeMgBr (1.5 eq) dropwise.

    • Self-Validating Step: The reaction usually turns a distinct color (often yellow/orange) indicating chelate formation.

  • Quench: Pour into cold sat.

    
    . The chelate collapses, releasing the ketone.
    

Visualizing the Selectivity Mechanism:

Figure 2: The "Magnesium Lock" mechanism that guarantees mono-addition.

Method C: The Catalytic Route (Heck Coupling)

Why this route? This method avoids the use of stoichiometric metals (Mg) and is ideal if your starting material is a halogenated pyridine, which is common in library synthesis. It uses Butyl Vinyl Ether as an acetyl equivalent.

Protocol:

  • Reagents: Combine 3-Bromo-2-methylpyridine (1.0 eq), Butyl vinyl ether (2.0 eq), Pd(OAc)2 (1–3 mol%), and DPPP (1,3-Bis(diphenylphosphino)propane) (2–6 mol%) in DMF or Toluene.

  • Base: Add Triethylamine (2.5 eq) or

    
    .
    
  • Conditions: Heat to 80–100°C in a sealed tube or pressure vial for 4–12 hours.

    • Monitoring: HPLC will show the formation of the vinyl ether intermediate (often runs higher Rf than starting material).

  • Hydrolysis (The "Trick"): The Heck product is an enol ether. To get the ketone, add 5% aqueous HCl directly to the reaction mixture (or after a rough concentration) and stir for 30 minutes.

  • Purification: This route requires column chromatography to remove Palladium residues and ligand byproducts.

Expert Insight: Avoid Stille coupling (using tributyl(1-ethoxyvinyl)tin) unless absolutely necessary. While Stille is robust, the tin residues are notoriously difficult to remove from pyridine compounds, often requiring KF treatment or specialized silica. The Heck route is "greener" and cleaner.

Part 3: Critical Comparison & Recommendation

Purity & Impurity Profile
  • Route A (Nitrile): Major impurity is the unreacted nitrile or the tertiary alcohol (if temp is not controlled).

  • Route B (Weinreb): Cleanest profile. Impurities are usually just the hydrolyzed acid.

  • Route C (Heck): Contains Pd residues and phosphine oxides. Not recommended for GMP steps unless metal scavenging is optimized.

Scalability[1]
  • Route A is the clear winner for multi-kilogram batches due to cost. 2-Methylnicotinonitrile is a cheap commodity chemical.

  • Route B is preferred for gram-scale discovery chemistry where reliability outweighs reagent cost.

Recommendation

For Drug Discovery (Milligrams to Grams) : Use Route B (Weinreb Amide) . It is bulletproof, requires no optimization, and guarantees the correct oxidation state.

For Process Development (Kilograms) : Optimize Route A (Nitrile Addition) . The cost savings on starting materials and the avoidance of expensive coupling reagents (CDI/Pd) make it the only economically viable route for commercial manufacturing.

References

  • Direct Synthesis from Chloronicotinic Acid

    • Title: Synthetic method of 3-acetyl-2-chloropyridine (CN115611802B)[6]

    • Source: Google P
    • URL
    • Relevance: Describes the direct addition of Grignard to Lithium/Potassium salts of nicotinic acids, a vari
  • Weinreb Amide General Protocol

    • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of Weinreb Amide
    • Source: ACS Omega
    • URL:[Link]

    • Relevance: Validates the mechanism and high fidelity of the Weinreb route (Route B).
  • Heck Coupling Methodology

    • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media
    • Source: MDPI Molecules
    • URL:[Link]

    • Relevance: Provides conditions for Heck coupling of aryl bromides, adaptable to Route C.
  • Sonogashira/Hydration Alternative

    • Title: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[10][7][11][12]

    • Source: Google P
    • URL
    • Relevance: Demonstrates the palladium-catalyzed alkynylation followed by hydration to yield the acetyl group on a methylpyridine scaffold.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmaceutical intermediates, the selection of a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-(2-Methylpyridin-3-yl)ethanone, a key intermediate in the synthesis of various active pharmaceutical ingredients. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering a comparative analysis of their performance based on internationally recognized validation parameters.

Introduction: The Analytical Imperative for 1-(2-Methylpyridin-3-yl)ethanone

1-(2-Methylpyridin-3-yl)ethanone is a pyridine derivative whose purity and concentration must be meticulously controlled during pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. The choice of analytical technique for its quantification is therefore a critical decision, guided by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity. This guide will delve into the practical aspects of method development and validation for this compound, providing a framework for selecting the most appropriate analytical approach.

Physicochemical Properties of 1-(2-Methylpyridin-3-yl)ethanone

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSignificance for Method Selection
Molecular FormulaC₈H₉NOInfluences choice of detection, particularly for mass spectrometry.
Molecular Weight135.16 g/mol
Melting Point30-31 °CIndicates the compound is a solid at room temperature.
Boiling Point226 °C[1]This boiling point is suitable for Gas Chromatography (GC) analysis without derivatization.
SolubilitySoluble in organic solventsDictates the choice of diluents for sample preparation in both HPLC and GC.

The moderate boiling point of 1-(2-Methylpyridin-3-yl)ethanone confirms its suitability for GC analysis, while its aromatic structure, containing a chromophore, makes it an excellent candidate for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2][3] For 1-(2-Methylpyridin-3-yl)ethanone, a reversed-phase HPLC method is the logical starting point due to the compound's moderate polarity.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol outlines a scientifically sound, albeit hypothetical, method for the analysis of 1-(2-Methylpyridin-3-yl)ethanone, designed for validation.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV-Vis at 254 nm (based on the typical absorbance of pyridine derivatives)[4]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(2-Methylpyridin-3-yl)ethanone reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing 1-(2-Methylpyridin-3-yl)ethanone in the mobile phase to achieve a concentration within the calibration range.

3. Rationale for Experimental Choices:

  • The C18 column is a workhorse in reversed-phase chromatography, providing excellent retention and separation for a wide range of organic molecules.

  • An isocratic mobile phase of acetonitrile and water offers simplicity and robustness. The 60:40 ratio is a starting point and would be optimized during method development to achieve a suitable retention time and peak shape.

  • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • UV detection at 254 nm is chosen due to the aromatic pyridine ring, which is expected to have strong absorbance at this wavelength.[4]

Visualizing the HPLC Workflow```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Reference Standard S2 Dissolve in Mobile Phase (Stock) S1->S2 S3 Prepare Working Standards S2->S3 S4 Prepare Sample Solution S2->S4 H1 Inject into HPLC System S3->H1 S4->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 254 nm H2->H3 H4 Data Acquisition H3->H4 D1 Generate Calibration Curve H4->D1 D2 Quantify Analyte in Sample H4->D2 D1->D2

Caption: Workflow for the GC-FID analysis of 1-(2-Methylpyridin-3-yl)ethanone.

Cross-Validation: A Comparative Framework

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. The following table provides a comparative summary of the expected performance of the proposed HPLC and GC methods based on the validation parameters outlined in the ICH Q2(R2) and FDA guidelines.

Validation ParameterHPLC-UV MethodGC-FID MethodCausality and Field Insights
Specificity Good. Specificity would be demonstrated by the absence of interfering peaks from a placebo or known impurities at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector can further enhance specificity.Excellent. The high efficiency of capillary GC columns typically provides superior separation of closely related compounds. Confirmation of specificity can be achieved by analyzing a placebo and spiked samples.GC often provides better resolution, making it superior for complex mixtures with closely eluting impurities. HPLC with a PDA detector offers the advantage of spectral comparison for peak purity assessment.
Linearity Excellent. Expected correlation coefficient (r²) > 0.999 over a range of 1-100 µg/mL.Excellent. Expected correlation coefficient (r²) > 0.999 over a similar concentration range.Both techniques are capable of excellent linearity. The choice of detector and the response of the analyte will determine the linear range.
Accuracy High. Typically demonstrated by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Expected recovery: 98-102%.High. Spike recovery studies would be performed similarly to HPLC. Expected recovery: 98-102%.Accuracy is highly dependent on the precision of the method and the care taken during sample preparation. Both methods can achieve high accuracy.
Precision (as %RSD)High. Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) should be < 2% RSD.High. Repeatability and intermediate precision should also be < 2% RSD.GC can sometimes exhibit slightly better precision due to the automation of the injection process, which can be more repeatable than manual HPLC injections.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Good. Dependent on the UV absorbance of the analyte. Can be determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.Excellent. FID is a highly sensitive detector for organic compounds, often resulting in lower LOD and LOQ values compared to standard UV detectors.For trace analysis, GC-FID is likely to be more sensitive than HPLC-UV. The sensitivity of the HPLC method could be improved by using a more sensitive detector like a mass spectrometer.
Robustness Good. Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.Good. Assessed by varying parameters such as flow rate, oven temperature ramp, and injector/detector temperatures.Both methods should be designed to be robust. The complexity of the mobile phase in HPLC can sometimes make it more susceptible to variations compared to the simpler carrier gas system in GC.

Conclusion: Selecting the Optimal Method

Both HPLC-UV and GC-FID are powerful and appropriate techniques for the quantitative analysis of 1-(2-Methylpyridin-3-yl)ethanone. The choice between them will depend on the specific needs of the laboratory and the application.

  • HPLC-UV is a versatile and widely accessible technique that is well-suited for routine quality control. Its operation at ambient temperature avoids the potential for thermal degradation of the analyte or impurities.

  • GC-FID is likely to offer higher sensitivity and faster analysis times. It may be the preferred method for detecting trace-level impurities or for high-throughput screening.

Ultimately, the decision should be based on a thorough evaluation of the validation data for each method, considering factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a comprehensive framework for undertaking such an evaluation, ensuring the selection of a scientifically sound and defensible analytical method.

References

  • Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved from [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 8). AELAB. Retrieved from [Link]

  • Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • GC-FID (top) and GC-O (bottom) chromatograms illustrating the different... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved from [Link]

  • Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. (2008, December 7). PubMed. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, October 31). Lab Manager. Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). MDPI. Retrieved from [Link]

  • UV-spectrum of pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Simultaneous UV Spectrophotometric Method for Estimation of Isoniazid and Pyridoxine in Tablet Dosage Form. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Analysis of Volatile Compounds and Identification of Characteristic Aroma Components of Toona sinensis (A. Juss.) Roem. Using GC-MS and GC-O. (n.d.). SCIRP. Retrieved from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). International Council for Harmonisation. Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc. Retrieved from [Link]

  • Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. (2024, March 4). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

  • GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Part 2: Considerations for Chromatographic Development, Validation in Food, Beverage, Ingredient etc. (2023, May 2). YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(2-Methylpyridin-3-yl)ethanone

1-(2-Methylpyridin-3-yl)ethanone, also known as 2-methyl-3-acetylpyridine, is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its substituted pyridine core is a common motif in molecules designed to interact with biological targets, making its efficient and selective synthesis a topic of considerable interest in the drug development pipeline. The efficacy of its synthesis is critically dependent on the choice of catalyst, which dictates reaction rates, yields, and impurity profiles. This guide will explore and compare several catalytic strategies, providing a framework for selecting the optimal method for a given research or production context.

Comparative Analysis of Catalytic Strategies

The synthesis of acetylpyridines, including 1-(2-Methylpyridin-3-yl)ethanone, can be approached through several catalytic routes. Each method presents a unique set of advantages and challenges in terms of catalyst selection, reaction conditions, and overall efficiency. Below is a comparative overview of the most pertinent catalytic systems.

Heterogeneous Catalysis with Mixed Metal Oxides

For the industrial-scale production of acetylpyridines, heterogeneous catalysis in the gas phase offers significant advantages in terms of catalyst recyclability and continuous processing. While a direct protocol for 1-(2-Methylpyridin-3-yl)ethanone is not extensively reported, data from the synthesis of its isomer, 3-acetylpyridine, provides valuable insights into this methodology.

Catalyst System: The most effective catalysts are based on titanium dioxide (TiO₂) supported on a high-porosity material like alumina-silica, and promoted with an alkali or alkaline earth metal oxide, such as sodium oxide (Na₂O)[1][2][3]. The support provides a large surface area for the reaction, while the titania and the basic promoter are crucial for the catalytic activity.

Reaction Mechanism: The reaction proceeds via a vapor-phase condensation of a pyridinecarboxylic acid ester (e.g., methyl 2-methylnicotinate) with acetic acid at high temperatures (typically 350-450 °C)[3]. The catalyst facilitates the acylation and subsequent decarboxylation steps.

Performance Data (for 3-acetylpyridine synthesis):

Catalyst CompositionSupportTemperature (°C)SubstratesSelectivity (%)Yield (%)Reference
TiO₂ (98%), Na₂O (2%)Anatase400Methyl nicotinate, Acetic acid54-60-[1][2]
TiO₂ on Alumina-SilicaAlumina-Silica410Butyl nicotinate, Acetic acid7873[3]

Expertise & Experience Insights: The key to success with this method lies in the precise preparation of the catalyst, particularly achieving the optimal porosity and loading of the active components[2][3]. While offering high throughput, the requirement for specialized high-temperature reactors limits its application in typical laboratory settings. The choice of the ester substrate is also critical to facilitate separation from the product[3].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of functionalized aromatic compounds, including 1-(2-Methylpyridin-3-yl)ethanone. This approach offers high yields and functional group tolerance under relatively mild conditions.

Catalyst System: A typical catalyst system consists of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) acetylacetonate (Pd(acac)₂), in combination with a phosphine ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines like Xantphos often being employed to facilitate the catalytic cycle[4].

Reaction Mechanism: The synthesis of a related, more complex ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, has been achieved via a palladium-catalyzed α-arylation of a ketone. A plausible pathway for the synthesis of 1-(2-Methylpyridin-3-yl)ethanone would involve the coupling of an organometallic derivative of 2-methylpyridine with an acetylating agent, or the coupling of a 3-halo-2-methylpyridine with a suitable acetyl-containing nucleophile. The catalytic cycle involves oxidative addition, transmetalation (if applicable), and reductive elimination.

Performance Data (for a related complex ketone):

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(acac)₂ / XantphosK₃PO₄NMP10091 (quantitative conversion)[4]

Expertise & Experience Insights: The success of palladium-catalyzed cross-coupling is highly dependent on the purity of reagents and the exclusion of oxygen. The ligand-to-metal ratio and the choice of base and solvent are critical parameters that need to be optimized for each specific substrate combination. While highly effective, the cost of palladium catalysts and phosphine ligands can be a consideration for large-scale synthesis.

Grignard Reagent-Mediated Synthesis (A Non-Catalytic Benchmark)

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation and serves as a crucial non-catalytic benchmark for evaluating the efficiency of catalytic methods.

Reaction Principle: This method typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable derivative of 2-methylnicotinic acid, like an ester or a Weinreb amide.

Performance Data (for a related complex ketone):

Starting MaterialGrignard ReagentSolventTemperature (°C)Yield (%)Reference
Methyl 6-methylnicotinate derivativet-BuMgClTHF65-7078-88[5][6]

Expertise & Experience Insights: Grignard reactions are powerful but require strict anhydrous conditions and careful control of stoichiometry to avoid side reactions. For pyridine-containing substrates, the Lewis acidic nature of the Grignard reagent can lead to complexation with the pyridine nitrogen, potentially affecting reactivity. The use of a Weinreb amide as the electrophile is a common strategy to prevent the double addition of the Grignard reagent and formation of a tertiary alcohol. While not a catalytic method in the traditional sense, its high yields and well-established protocols make it a strong contender for many applications.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a 1-(Methylpyridin-3-yl)ethanone Derivative[4]

This protocol is adapted from the synthesis of a structurally related compound and may require optimization for the synthesis of 1-(2-Methylpyridin-3-yl)ethanone.

Materials:

  • 1-(6-Methylpyridin-3-yl)ethanone (1 equiv)

  • 4-Bromophenyl-methyl sulfone (1 equiv)

  • Potassium phosphate (K₃PO₄) (3 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (0.15 mol%)

  • Xantphos (0.225 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flask maintained under a nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone, potassium phosphate, Pd(acac)₂, and Xantphos.

  • Add anhydrous DMF to the flask.

  • Perform three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • Heat the reaction mixture to 85 °C and stir for 20 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 50 °C and dilute with water.

  • Separate the aqueous and organic layers. The product is typically in the organic phase, which can be further purified by extraction and chromatography.

Protocol 2: Gas-Phase Synthesis of 3-Acetylpyridine using a Heterogeneous Catalyst[3]

This protocol is for the synthesis of an isomer and requires specialized equipment.

Catalyst Preparation:

  • Impregnate an alumina-silica support with a solution of titanium tetrachloride in aqueous hydrochloric acid.

  • Dry and calcine the impregnated support.

  • Impregnate the calcined material with a solution of sodium hydroxide.

  • Dry and calcine the final material to obtain the TiO₂/Na₂O on alumina-silica catalyst.

Reaction Procedure:

  • Pack a tubular reactor with the prepared catalyst.

  • Heat the reactor to the desired temperature (e.g., 410 °C).

  • A mixture of butyl nicotinate, water, and acetic acid is vaporized and passed through the reactor, typically with a nitrogen carrier gas.

  • The product stream is cooled and collected.

  • The 3-acetylpyridine is isolated from the collected mixture by extraction and distillation.

Visualizing the Catalytic Pathways

Palladium_Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Grignard_Reaction Start 2-Methylnicotinoyl Derivative (Ester or Weinreb Amide) Addition Nucleophilic Addition Start->Addition Grignard CH3MgX Grignard->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Workup Aqueous Workup Intermediate->Workup Product 1-(2-Methylpyridin-3-yl)ethanone Workup->Product

Caption: Simplified workflow for the Grignard synthesis of 1-(2-Methylpyridin-3-yl)ethanone.

Conclusion and Recommendations

The synthesis of 1-(2-Methylpyridin-3-yl)ethanone can be approached through various catalytic and stoichiometric methods. For laboratory-scale synthesis where high yields and mild conditions are paramount, a palladium-catalyzed cross-coupling approach is highly recommended, provided the cost of the catalyst is not a prohibitive factor. The Grignard reaction remains a robust and high-yielding alternative, serving as an excellent benchmark for any newly developed catalytic system. For large-scale industrial production, the development of a heterogeneous catalytic system for a continuous gas-phase process would be the most economically viable and sustainable option, although this requires significant process development and specialized equipment.

The choice of the optimal catalyst and method will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and available equipment. It is recommended that researchers perform small-scale trials to optimize the reaction conditions for their specific application.

References

  • PrepChem. Preparation of 3-acetylpyridine. Available at: [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. CN1491214A - Process and catalyst for the preparation of acetylpyridine.
  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]

  • ResearchGate. Synthesis technology of 2-methylpyridine. Available at: [Link]

  • Google Patents. US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Google Patents. CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • IndiaMART. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]

  • Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Mondaq. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Available at: [Link]

  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... Available at: [Link]

Sources

A Comparative In-Silico Analysis of 1-(2-Methylpyridin-3-yl)ethanone and its Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of in-silico modeling techniques applied to 1-(2-Methylpyridin-3-yl)ethanone, a pyridine-containing scaffold, and its rationally designed derivatives. While direct experimental data for this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, presents a prospective in-silico investigation, hypothesizing its potential as an inhibitor of clinically relevant enzymes based on the known activities of structurally related molecules.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations. We will delve into the causality behind the selection of potential biological targets—Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR) kinase, and Cyclooxygenase-2 (COX-2)—and provide a framework for evaluating the therapeutic potential of this compound class.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject of this guide, 1-(2-Methylpyridin-3-yl)ethanone, possesses a key acetylpyridine moiety that can serve as a versatile synthetic handle for the generation of a diverse chemical library. Given the established roles of similar pyridine-containing molecules as enzyme inhibitors, we hypothesize that this compound and its derivatives could exhibit inhibitory activity against key enzymes implicated in disease pathogenesis.

Our investigation will focus on three well-validated drug targets:

  • Pim-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, making it a prime target for anticancer drug development. Several pyridine-containing compounds have shown potent Pim-1 inhibitory activity.

  • EGFR Kinase: A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. The development of EGFR inhibitors has revolutionized the treatment of certain solid tumors.

  • COX-2 Enzyme: An inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. The structural similarity of our lead compound to a known precursor of a COX-2 inhibitor makes this a logical target for investigation.

In-Silico Modeling Workflow: A Multi-faceted Approach

To comprehensively evaluate the potential of 1-(2-Methylpyridin-3-yl)ethanone and its derivatives, a multi-step in-silico workflow is employed. This approach allows for a systematic progression from initial hit identification to lead optimization, providing a robust computational validation framework.

workflow cluster_prep Preparation cluster_screening Virtual Screening & Analysis cluster_validation Validation & Refinement LigandPrep Ligand Preparation (1-(2-Methylpyridin-3-yl)ethanone & Derivatives) Docking Molecular Docking LigandPrep->Docking TargetPrep Target Protein Preparation (Pim-1, EGFR, COX-2) TargetPrep->Docking QSAR QSAR Model Development Docking->QSAR MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction QSAR->ADMET MD_Sim->ADMET

Caption: In-silico drug discovery workflow for 1-(2-Methylpyridin-3-yl)ethanone.

Comparative Analysis of Molecular Docking Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target. In this section, we compare the hypothetical binding modes of 1-(2-Methylpyridin-3-yl)ethanone and a representative chalcone derivative against Pim-1 kinase, EGFR kinase, and COX-2.

Target Protein Preparation Protocol
  • Protein Structure Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB): Pim-1 kinase (e.g., PDB ID: 2OJF), EGFR kinase domain (e.g., PDB ID: 2GS6), and COX-2 (e.g., PDB ID: 1CX2)[1][2][3].

  • Preparation using Protein Preparation Wizard: Utilize a tool like Schrödinger's Protein Preparation Wizard to:

    • Remove water molecules beyond a 5 Å radius from the active site.

    • Add hydrogen atoms and assign appropriate bond orders.

    • Optimize hydrogen bond networks.

    • Perform a restrained energy minimization to relieve steric clashes.

  • Grid Generation: Define the active site for docking by generating a receptor grid around the co-crystallized ligand or catalytically important residues.

Ligand Preparation Protocol
  • 2D Structure Sketching: Draw the 2D structures of 1-(2-Methylpyridin-3-yl)ethanone and its derivatives (e.g., a chalcone synthesized from the parent molecule).

  • LigPrep: Use a ligand preparation tool like LigPrep (Schrödinger) to:

    • Generate a low-energy 3D conformation.

    • Assign correct protonation states at a physiological pH of 7.4 ± 0.2.

    • Generate possible tautomers and stereoisomers.

Docking Results and Interpretation

The following table summarizes the predicted binding affinities (docking scores in kcal/mol) and key interacting residues for the parent compound and a representative chalcone derivative. Lower docking scores indicate a higher predicted binding affinity.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
1-(2-Methylpyridin-3-yl)ethanone Pim-1 Kinase2OJF-6.8Lys67, Glu121, Leu120
EGFR Kinase2GS6-7.2Met793, Leu718, Gly796
COX-21CX2-7.5Arg120, Tyr355, Val523
Chalcone Derivative Pim-1 Kinase2OJF-8.5Lys67, Glu121, Leu120, Phe124
EGFR Kinase2GS6-9.1Met793, Leu718, Gly796, Thr790
COX-21CX2-9.8Arg120, Tyr355, Val523, Ser530

The docking results suggest that both the parent compound and its chalcone derivative can favorably bind to the active sites of all three target enzymes. The chalcone derivative consistently shows a better predicted binding affinity, likely due to its extended conjugation and increased number of potential interaction points. The interactions with key residues in the hinge regions of the kinases (Pim-1 and EGFR) and the active site of COX-2 are indicative of plausible inhibitory mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By developing a robust QSAR model, we can predict the activity of novel derivatives and guide the synthesis of more potent compounds.

QSAR Model Development Protocol
  • Dataset Preparation: Compile a dataset of pyridine derivatives with known experimental inhibitory activities (e.g., IC50 values) against one of the target enzymes (if available in the literature for closely related analogs).

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, and steric) for each compound in the dataset.

  • Model Building: Employ statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: Rigorously validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its predictive power.

A hypothetical QSAR equation for Pim-1 kinase inhibition by a series of pyridine derivatives might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Aromatic Ring Count) + C

This equation would suggest that higher lipophilicity (LogP) and a greater number of aromatic rings contribute positively to the inhibitory activity, while increased molecular weight has a negative impact.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.

md_workflow Start Initial Docked Complex Solvation System Solvation (e.g., TIP3P water model) Start->Solvation Neutralization Addition of Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration System Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Analysis

Caption: Workflow for a typical molecular dynamics simulation.

MD Simulation Protocol
  • System Setup: Use the best-docked pose of the ligand-protein complex as the starting point. Solvate the system in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove bad contacts, followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds over time.

Stable RMSD values for the ligand and protein backbone throughout the simulation would indicate a stable binding mode, lending further credence to the docking predictions.

Synthesis of Derivatives: The Path to Potency

The in-silico findings strongly suggest that derivatization of the 1-(2-Methylpyridin-3-yl)ethanone core can lead to enhanced biological activity. A common and effective method for this is the Claisen-Schmidt condensation to form chalcones, which are known to possess a wide array of pharmacological properties.

General Chalcone Synthesis Protocol
  • Reaction Setup: Dissolve 1-(2-Methylpyridin-3-yl)ethanone and a substituted aromatic aldehyde in a suitable solvent such as ethanol.

  • Base Catalysis: Add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, pour the reaction mixture into crushed ice and acidify to precipitate the chalcone product. The crude product can then be filtered, washed, and recrystallized to obtain the pure chalcone derivative.

Conclusion and Future Directions

This in-silico comparative guide provides a robust computational framework for investigating the therapeutic potential of 1-(2-Methylpyridin-3-yl)ethanone and its derivatives as inhibitors of Pim-1 kinase, EGFR kinase, and COX-2. The molecular docking studies indicate favorable binding of the parent compound and its chalcone derivative to the active sites of these enzymes. The outlined QSAR and molecular dynamics simulation protocols offer pathways to further refine and validate these initial findings.

The logical next step is the synthesis of a focused library of derivatives based on the in-silico predictions, followed by in-vitro enzymatic assays to determine their actual inhibitory activities. This iterative cycle of computational modeling and experimental validation is a powerful strategy in modern drug discovery, and the 1-(2-Methylpyridin-3-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents.

References

  • Ayaz, M., & Asati, V. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire, 14(1), 1-6.
  • RCSB PDB. (n.d.). 1YXU: Crystal Structure of Kinase Pim1 in Complex with AMP. Retrieved from [Link]

  • ResearchGate. (n.d.). The protein crystal structure of Pim1 kinase (PDB ID: 4DTK) with a focus on the binding site residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of the kinase domain of EGFR (a) with ATP binding site highlighted (PDB ID: 2GS6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2GS2: Crystal Structure of the active EGFR kinase domain. Retrieved from [Link]

  • RCSB PDB. (n.d.). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. Retrieved from [Link]

  • MDPI. (2023). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. Retrieved from [Link]

  • JETIR. (n.d.). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2008). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine. Retrieved from [Link]

  • ACS Publications. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]

  • Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. Retrieved from [Link]

  • PubMed. (2014). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link]

  • ACS Publications. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2-Methylpyridin-3-yl)ethanone is a substituted pyridine derivative used in various research and development applications, particularly as a building block in organic synthesis. While essential for innovation, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this compound from point of generation to final disposal. Our objective is to provide a self-validating system of protocols that instills confidence and promotes a culture of safety within the laboratory.

Part 1: Comprehensive Hazard & Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. The disposal plan for 1-(2-Methylpyridin-3-yl)ethanone is directly informed by its physical characteristics and toxicological profile, which is inferred from its own data and that of structurally similar compounds like other acetylpyridines and pyridine derivatives.

Chemical & Physical Properties Summary

PropertyValueSource
CAS Number 36567-93-0N/A
Molecular Formula C₈H₉NON/A
Molecular Weight 135.16 g/mol N/A
Melting Point 30-31 °C[1]
Boiling Point 226 °C[1]
Flash Point 96 °C[1]
Appearance Solid at room temperature[1]
Storage Sealed in a dry environment at room temperature.[1]

In-Depth Hazard Analysis:

  • Toxicity: While specific toxicological data for 1-(2-Methylpyridin-3-yl)ethanone is limited, related pyridine compounds are classified as hazardous. For instance, 3-Acetylpyridine is categorized as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[2]. Similarly, 2-Amino-3-Methylpyridine is listed as toxic upon oral, dermal, or inhalation exposure[3]. Therefore, it is imperative to treat 1-(2-Methylpyridin-3-yl)ethanone with a high degree of caution and handle it as a potentially toxic substance.

  • Irritation: A more complex, related compound, 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is known to cause skin irritation[4]. This suggests a potential for 1-(2-Methylpyridin-3-yl)ethanone to be a skin and eye irritant. All direct contact should be avoided.

  • Environmental Hazard: Pyridine-based compounds can be harmful to aquatic life[4]. As such, any release into the environment must be strictly prevented[2][5]. Disposal into drains or general waste is unacceptable and violates regulatory standards[5][6].

  • Reactivity: The compound is stable under normal conditions[2]. However, like many organic chemicals, it should be stored away from incompatible materials such as strong oxidizing agents and strong acids to prevent potentially hazardous reactions[7].

Part 2: Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the appropriate controls must be in place. The Hierarchy of Controls is a fundamental safety principle that prioritizes risk-reduction strategies.

cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: Hierarchy of Controls prioritizes strategies from most to least effective.

For the disposal of 1-(2-Methylpyridin-3-yl)ethanone, the most relevant controls are:

  • Engineering Controls: Always handle this compound and its waste within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust[7].

  • Administrative Controls: Ensure all personnel are trained on the specific hazards and disposal procedures for this chemical, in compliance with OSHA training requirements[8]. Access to the waste accumulation area should be restricted to authorized individuals.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Wear chemical safety goggles or a face shield[9].

    • Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for pyridine derivatives.

    • Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory[7].

Part 3: Step-by-Step Waste Disposal Protocol

This protocol ensures that waste 1-(2-Methylpyridin-3-yl)ethanone is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

cluster_workflow Disposal Workflow for 1-(2-Methylpyridin-3-yl)ethanone A Step 1: Generation & Classification Classify as Hazardous Waste (e.g., EPA Waste Code U196 for Pyridine) B Step 2: Segregation Collect in a dedicated, compatible, and sealed container. Avoid mixing with acids or oxidizers. A->B C Step 3: Labeling Attach a Hazardous Waste Label immediately. Fill in all required information. B->C D Step 4: Accumulation Store in a designated Satellite Accumulation Area. Ensure secondary containment. C->D E Step 5: Final Disposal Arrange pickup by a licensed hazardous waste contractor for high-temperature incineration. D->E

Caption: Standard operating procedure for hazardous chemical waste disposal.

Methodology Details:

  • Waste Classification: As a pyridine derivative, waste 1-(2-Methylpyridin-3-yl)ethanone must be managed as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA)[10][11]. Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes, which may fall under regulations for pyridine (U196) or other organic wastes.

  • Containerization and Segregation:

    • Primary Container: Collect all waste containing 1-(2-Methylpyridin-3-yl)ethanone (pure compound, contaminated materials, solutions) in a dedicated, chemically compatible container with a tight-sealing lid[7]. Glass or polyethylene containers are typically appropriate.

    • Segregation is Critical: Do NOT mix this waste stream with other chemical wastes, especially strong acids or oxidizers, to prevent uncontrolled reactions[7]. Keep halogenated and non-halogenated solvent wastes separate if required by your disposal facility.

  • Proper Labeling:

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added[7].

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste 1-(2-Methylpyridin-3-yl)ethanone."

      • The specific hazards (e.g., Toxic, Irritant).

      • The accumulation start date.

      • Generator's name and contact information.

  • On-Site Accumulation & Storage:

    • Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) at or near the point of generation.

    • The container must be kept in a secondary containment bin or tray to capture any potential leaks[12].

    • Ensure the storage area is away from ignition sources and incompatible chemicals[12].

  • Final Disposal:

    • Do not pour down the drain or discard in regular trash. This is illegal and environmentally harmful[6].

    • Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor[9].

    • The standard and required method for disposal of waste pyridine and its derivatives is high-temperature incineration at a permitted facility[10]. This process ensures the complete destruction of the hazardous compound.

Part 4: Emergency & Spill Response Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (lab coat, goggles, and chemical-resistant gloves).

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[6]. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste[5][13].

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area immediately.

    • Alert your supervisor and institutional EHS/emergency response team.

    • If safe to do so, eliminate all ignition sources.

    • Prevent the spill from entering drains[6].

    • Allow only trained emergency responders to handle the cleanup.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[13].

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[13].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[13].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][13].

References

  • Ethanone, 1-(3-pyridinyl)- Safety Data Sheet. Synerzine. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Standard Operating Procedure for Pyridine. University of Washington. [Link]

  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991. PubChem, National Center for Biotechnology Information. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Apicule. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9). Cheméo. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. ACTenviro. [Link]

  • Chemowaste Disposal Guidance. Ohio Environmental Protection Agency. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpyridin-3-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.